m-Tyramine hydrobromide
Description
The exact mass of the compound 3-(2-Aminoethyl)phenol hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-aminoethyl)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.BrH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6,10H,4-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMQGDMHEGTVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38449-59-1 | |
| Record name | 3-(2-aminoethyl)phenol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of m-Tyramine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-Tyramine (B1210026) hydrobromide, an endogenous trace amine neuromodulator, exerts its physiological effects through a multifaceted mechanism of action involving interactions with G protein-coupled receptors, monoamine transporters, and metabolic enzymes. This technical guide provides a comprehensive overview of the molecular pharmacology of m-tyramine, detailing its engagement with key biological targets, the resultant signaling cascades, and its metabolic fate. Quantitative data from various assays are presented, alongside detailed experimental protocols to facilitate further research. Visual diagrams of signaling pathways and experimental workflows are included to provide a clear and concise representation of the complex processes involved.
Introduction
m-Tyramine, or 3-hydroxyphenethylamine, is a positional isomer of p-tyramine and a structural analogue of phenethylamine. As a trace amine, it is found in the nervous system at concentrations significantly lower than classical monoamine neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). Despite its low abundance, m-tyramine plays a crucial role as a neuromodulator, influencing dopaminergic and adrenergic signaling pathways. This guide elucidates the intricate mechanisms by which m-tyramine hydrobromide exerts its effects at the molecular and cellular levels.
Molecular Targets and Mechanism of Action
The pharmacological effects of m-tyramine are primarily mediated through its interaction with the following key molecular targets:
Trace Amine-Associated Receptor 1 (TAAR1)
m-Tyramine is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) expressed in brain regions associated with monoaminergic regulation.[1][2]
-
Signaling Pathway: Upon binding to TAAR1, m-tyramine initiates a signaling cascade, primarily through the Gαs subunit of the G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to modulation of neuronal activity. While m-tyramine is confirmed as a TAAR1 agonist, specific EC50 values for cAMP production are more readily available for its isomer, p-tyramine, which are in the nanomolar range.[1][5]
Dopamine D2 Receptor (D2R)
m-Tyramine exhibits functional activity at the dopamine D2 receptor, acting as an agonist.[6]
-
G Protein Coupling and Functional Selectivity: m-Tyramine induces coupling of the D2R to GαoB, Gαz, and Gαi2 proteins, as well as β-arrestin 2.[6] This demonstrates functional selectivity, where a single ligand can activate multiple signaling pathways through the same receptor. The potency of m-tyramine in inducing these coupling events is summarized in the quantitative data section.
Adrenergic Receptors
While direct binding affinities are not extensively reported for m-tyramine, its physiological effects suggest an interaction with the adrenergic system. The amnestic and antiamnestic effects of tyramine (B21549) (isomer not specified) have been shown to be mediated by both α1 and α2 adrenergic receptors.[7]
Monoamine Transporters
m-Tyramine can be taken up into presynaptic neurons via monoamine transporters, although with lower affinity compared to the primary monoamines. While specific data for m-tyramine is limited, its structural analog p-tyramine is known to be a substrate for the Organic Cation Transporter 2 (OCT2), and not significantly for the dopamine (DAT), norepinephrine (NET), or serotonin (B10506) (SERT) transporters.[8] Once inside the neuron, tyramines can displace endogenous monoamines like dopamine and norepinephrine from vesicular storage, leading to their non-vesicular release into the synapse.
Metabolism
m-Tyramine serves as a substrate for two major enzyme systems:
-
Monoamine Oxidase (MAO): m-Tyramine is metabolized by both MAO-A and MAO-B.[9][] This enzymatic degradation is a key pathway for terminating its action.
-
Cytochrome P450 2D6 (CYP2D6): m-Tyramine can be hydroxylated by CYP2D6 to form dopamine.[11][12] This metabolic conversion represents an alternative pathway for dopamine synthesis in the brain.[13]
Quantitative Data
The following tables summarize the available quantitative data for the interaction of m-tyramine and its isomer p-tyramine with their molecular targets.
Table 1: Functional Activity of m-Tyramine at the Human Dopamine D2 Receptor [6]
| G Protein/Effector | pEC50 (mean ± SEM) | Emax (%) |
| GαoB | 6.1 ± 0.1 | 80 ± 5 |
| Gαz | 5.8 ± 0.1 | 75 ± 6 |
| Gαi2 | 5.9 ± 0.1 | 90 ± 7 |
| β-arrestin 2 | 5.5 ± 0.2 | 60 ± 8 |
Table 2: Kinetic Parameters for the Metabolism of Tyramine Isomers by Monoamine Oxidase (MAO) in Rat Intestine [9]
| Enzyme | Substrate | Km (µM) |
| MAO-A | p-Tyramine | ~120 |
| MAO-B | p-Tyramine | ~240 |
Table 3: Kinetic Parameters for the Metabolism of Tyramine Isomers by Human CYP2D6 [11][12]
| Substrate | Km (µM) |
| p-Tyramine | 190.1 ± 19.5 |
| m-Tyramine | 58.2 ± 13.8 |
Signaling Pathways and Metabolic Fate
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways and metabolic fate of m-tyramine.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of m-tyramine's mechanism of action.
Radioligand Binding Assay for TAAR1
This protocol is adapted from methodologies used for studying ligand binding to TAAR1.[14]
-
Objective: To determine the binding affinity (Ki) of this compound for the Trace Amine-Associated Receptor 1 (TAAR1).
-
Materials:
-
HEK293 cells stably expressing human TAAR1.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418).
-
Phosphate-buffered saline (PBS).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: e.g., [³H]-p-tyramine or a specific high-affinity TAAR1 radioligand.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known TAAR1 agonist or antagonist.
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hTAAR1 cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cell pellet in membrane preparation buffer and homogenize.
-
Centrifuge at 4°C for 20 minutes at 20,000 x g.
-
Discard the supernatant and resuspend the pellet in fresh buffer. Repeat the centrifugation step.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer.
-
Increasing concentrations of this compound (for competition assay) or buffer (for saturation assay).
-
Radioligand at a concentration near its Kd.
-
Membrane preparation (typically 10-50 µg of protein).
-
-
For non-specific binding, add the non-specific control compound.
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in buffer.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation assays, plot specific binding versus radioligand concentration and fit to a one-site binding model to determine Kd and Bmax.
-
For competition assays, plot the percentage of specific binding versus the concentration of m-tyramine and fit to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol is a general method to assess the functional agonism of m-tyramine at Gs-coupled receptors like TAAR1.[5][15]
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production via TAAR1.
-
Materials:
-
HEK293 cells expressing hTAAR1.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
This compound.
-
Forskolin (as a positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).
-
-
Procedure:
-
Plate cells in a 96-well plate and grow to near confluency.
-
Wash cells with PBS and then add stimulation buffer.
-
Add increasing concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells (if required by the kit).
-
Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration versus the log concentration of m-tyramine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal response) and Emax (maximum response).
-
Neurotransmitter Release Assay from Synaptosomes
This protocol describes a method to measure the release of neurotransmitters from isolated nerve terminals.[14][16][17]
-
Objective: To investigate the ability of this compound to induce the release of dopamine or norepinephrine from brain synaptosomes.
-
Materials:
-
Rat brain tissue (e.g., striatum for dopamine release, hippocampus for norepinephrine release).
-
Sucrose (B13894) buffer (0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4).
-
Krebs-Ringer buffer (containing glucose and bubbled with 95% O2/5% CO2).
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).
-
This compound.
-
Superfusion apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Synaptosome Preparation:
-
Homogenize brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.
-
Centrifuge the supernatant at 10,000 x g for 20 minutes to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
-
Loading with Radiolabeled Neurotransmitter:
-
Incubate the synaptosomes with the radiolabeled neurotransmitter for 30 minutes at 37°C.
-
-
Superfusion:
-
Transfer the loaded synaptosomes to a superfusion chamber.
-
Perfuse with Krebs-Ringer buffer at a constant rate to establish a stable baseline of radioactivity release.
-
Switch to a buffer containing this compound and collect fractions of the perfusate.
-
-
Measurement of Release:
-
Measure the radioactivity in each collected fraction using a scintillation counter.
-
-
-
Data Analysis:
-
Express the radioactivity in each fraction as a percentage of the total radioactivity in the synaptosomes at the start of the collection period.
-
Plot the percentage of release over time to visualize the effect of m-tyramine on neurotransmitter efflux.
-
Conclusion
This compound is a neuromodulator with a complex mechanism of action that involves direct agonism at TAAR1 and dopamine D2 receptors, interaction with monoamine transporters, and metabolism by MAO and CYP2D6. Its ability to influence both dopaminergic and adrenergic systems underscores its importance in neuronal signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the m-tyramine system. Future research should focus on elucidating the precise binding affinities of m-tyramine for a broader range of receptors and transporters to fully characterize its pharmacological profile.
References
- 1. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAAR1 - Wikipedia [en.wikipedia.org]
- 3. Trace amines: Identification of a family of mammalian G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.wpi.edu [digital.wpi.edu]
- 5. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The influence of adrenergic receptor antagonists on the amnestic and antiamnestic actions of adrenaline and tyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intestinal metabolism of tyramine by both forms of monoamine oxidase in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine formation from tyramine by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytochrome P450 mediates dopamine formation in the brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dopamine Formation from Tyramine by CYP2D6 [ouci.dntb.gov.ua]
- 16. Neurotransmitter Release Assay [bio-protocol.org]
- 17. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of m-Tyramine in the Rat Striatum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of meta-tyramine (m-Tyramine) in the rat striatum. It is intended for researchers, scientists, and professionals in drug development who are interested in the neurochemistry and pharmacology of trace amines. This document details the core enzymatic steps, precursor molecules, and regulatory mechanisms involved in the synthesis of m-Tyramine, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Biosynthetic Pathway
The primary and major biosynthetic route for m-Tyramine formation in the rat striatum involves a two-step enzymatic process commencing with the amino acid L-phenylalanine.[1] This pathway is localized within the striatum, a critical brain region for motor control and reward.
The established pathway is as follows:
-
m-Hydroxylation of L-phenylalanine: The initial and rate-limiting step is the hydroxylation of L-phenylalanine at the meta position of its aromatic ring to form m-tyrosine. This reaction is catalyzed by the enzyme tyrosine hydroxylase .[1]
-
Decarboxylation of m-tyrosine: Subsequently, m-tyrosine undergoes decarboxylation, where the carboxyl group is removed, to yield the final product, m-Tyramine . This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC) .[1]
This pathway is distinct from the synthesis of its isomer, p-tyramine, which is formed from the decarboxylation of p-tyrosine.[1]
Visualization of the Core Biosynthetic Pathway
References
The Physiological Role of m-Tyramine in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-Tyramine, an endogenous trace amine, has emerged from the shadow of its more abundant monoamine cousins to be recognized as a critical neuromodulator in the central nervous system (CNS). Historically considered a mere metabolic byproduct, the discovery of its interaction with the Trace Amine-Associated Receptor 1 (TAAR1) has unveiled its significant role in regulating monoaminergic neurotransmission. This technical guide provides an in-depth exploration of the physiological functions of m-Tyramine in the CNS, focusing on its receptor pharmacology, signaling pathways, and its influence on neurotransmitter systems. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts targeting the m-Tyramine system.
Introduction
Trace amines are a family of endogenous compounds, including m-Tyramine and its structural isomer p-Tyramine, that are found at low concentrations in the mammalian brain.[1] For decades, their physiological significance was poorly understood. However, the identification of the G protein-coupled receptor (GPCR) family known as Trace Amine-Associated Receptors (TAARs) has provided a molecular basis for their actions.[2] m-Tyramine is now understood to act as a neuromodulator, fine-tuning the activity of classical neurotransmitter systems, particularly the dopaminergic system.[3] Its involvement in various physiological and pathological processes, including psychiatric disorders, makes it a compelling target for novel therapeutic interventions.
Receptor Pharmacology of m-Tyramine
The primary molecular target for m-Tyramine in the CNS is the Trace Amine-Associated Receptor 1 (TAAR1).[2] TAAR1 is a Class A GPCR that is expressed in key brain regions associated with monoaminergic regulation, such as the ventral tegmental area (VTA) and the dorsal raphe nucleus.[2]
Binding Affinity and Potency
m-Tyramine acts as an agonist at the TAAR1 receptor. Its binding affinity (Ki) and functional potency (EC50) have been characterized in various in vitro assay systems. The potency of trace amines can vary across species. For instance, p-Tyramine is more potent than β-phenylethylamine (β-PEA) at the rat TAAR1, while the reverse is true for the human and mouse receptors.[4]
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| p-Tyramine | rat TAAR1 | cAMP Accumulation | EC50 | 69 | [5] |
| m-Tyramine | rat TAAR1 | cAMP Accumulation | EC50 | >1000 | [5] |
| p-Tyramine | human TAAR1 | cAMP Accumulation | EC50 | 320 ± 100 | [6] |
| β-PEA | human TAAR1 | cAMP Accumulation | EC50 | 193 ± 15 | [2] |
| p-Tyramine | General | cAMP Accumulation | EC50 | 70 - 1100 | [2] |
| β-PEA | General | cAMP Accumulation | EC50 | 40 - 900 | [2] |
Table 1: Binding Affinity and Potency of Tyramine (B21549) Isomers and Related Trace Amines at TAAR1. This table summarizes the reported Ki and EC50 values for p- and m-Tyramine, along with the related trace amine β-PEA, at the TAAR1 receptor from different species and assay types.
Signaling Pathways of m-Tyramine
Upon binding to TAAR1, m-Tyramine initiates a cascade of intracellular signaling events that ultimately modulate neuronal function. The signaling pathways activated by TAAR1 are complex and can involve both G protein-dependent and independent mechanisms.
G Protein-Dependent Signaling
-
Gαs/cAMP Pathway: The canonical signaling pathway for TAAR1 involves its coupling to the stimulatory G protein, Gαs.[2] Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[2] This increase in cAMP can then activate protein kinase A (PKA), leading to the phosphorylation of various downstream targets.
-
Gα13/RhoA Pathway: Evidence also suggests that TAAR1 can couple to Gα13, leading to the activation of the small GTPase RhoA. This pathway has been implicated in the amphetamine-induced trafficking of dopamine (B1211576) and glutamate (B1630785) transporters.
G Protein-Independent Signaling
-
β-Arrestin2 Recruitment: TAAR1 can also signal through a G protein-independent pathway involving β-arrestin2.[4] Recruitment of β-arrestin2 to the activated receptor can initiate downstream signaling cascades, including the protein kinase B (AKT)/glycogen synthase kinase 3β (GSK3β) pathway.[4]
Modulation of Neurotransmitter Systems
A key physiological role of m-Tyramine in the CNS is its ability to modulate the activity of classical monoamine neurotransmitter systems, primarily dopamine.
Dopamine Release
In vivo microdialysis studies have shown that tyramine can induce the release of dopamine in the striatum.[3] This effect is thought to be mediated by a carrier-dependent process, as it is sensitive to inhibitors of the dopamine transporter (DAT).[7] Interestingly, tyramine-induced dopamine release appears to be uniquely dependent on vesicular stores, as it is markedly inhibited by reserpine, a vesicular monoamine transporter 2 (VMAT2) inhibitor.[3][7]
| Treatment | Brain Region | Change in Dopamine | Reference |
| Tyramine | Striatum | Increase | [3][7] |
| Amphetamine | Striatum | Substantial Increase |
Table 2: Effect of Tyramine and Amphetamine on Dopamine Release. This table summarizes the qualitative effects of tyramine and amphetamine on dopamine release in the rat striatum as measured by in vivo microdialysis.
Experimental Protocols
Radioligand Binding Assay for TAAR1
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the TAAR1 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing human TAAR1.
-
Radioligand (e.g., [3H]-labeled TAAR1 antagonist).
-
Test compound (e.g., m-Tyramine).
-
Non-specific binding control (a high concentration of a known TAAR1 ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add binding buffer, cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Dopamine Release
This protocol describes an in vivo microdialysis experiment to measure the effect of m-Tyramine on dopamine release in the striatum of a rat.
Materials:
-
Anesthetized rat.
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
m-Tyramine.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant a microdialysis probe into the striatum using stereotaxic coordinates.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.
-
Administer m-Tyramine systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Continue collecting dialysate samples for a specified period after drug administration.
-
Analyze the concentration of dopamine in the dialysate samples using HPLC-ED.
-
Express the dopamine concentration as a percentage of the baseline levels and plot the data over time.
Conclusion
m-Tyramine, acting through the TAAR1 receptor, is a key player in the modulation of central monoaminergic systems. Its ability to influence dopamine release highlights its potential as a therapeutic target for a range of neurological and psychiatric disorders. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate the physiological role of m-Tyramine and to explore the therapeutic potential of targeting this intriguing trace amine system. Continued research in this area is crucial for a comprehensive understanding of the complex interplay of neuromodulators in the brain and for the development of novel and more effective treatments for CNS disorders.
References
- 1. Interstitial 3-methoxytyramine reflects striatal dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Mechanisms Underlying Dopamine Release from Rat Nigrostriatal Terminals: II. Studies Using Potassium and Tyramine | Semantic Scholar [semanticscholar.org]
- 7. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Functional Divergence of Tyramine Isomers: A Technical Guide to m-Tyramine and p-Tyramine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the functional differences between the positional isomers of tyramine (B21549): meta-tyramine (m-tyramine) and para-tyramine (p-tyramine). While structurally similar, their distinct pharmacological profiles at key biogenic amine receptors lead to different physiological effects. This document summarizes the available quantitative data, details the experimental protocols used for their characterization, and visualizes the associated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the activity of m-tyramine (B1210026) and p-tyramine at various receptors and their interaction with metabolic enzymes.
Table 1: Receptor Binding and Functional Potency Data
| Receptor | Ligand | Parameter | Value | Species | Reference |
| Dopamine (B1211576) D2 | m-Tyramine | pEC50 (GoB) | 5.75 ± 0.08 | Human | [1] |
| Emax (GoB) | 95 ± 5% | Human | [1] | ||
| pEC50 (Gz) | 5.48 ± 0.07 | Human | [1] | ||
| Emax (Gz) | 88 ± 5% | Human | [1] | ||
| pEC50 (Gi2) | 5.61 ± 0.09 | Human | [1] | ||
| Emax (Gi2) | 92 ± 6% | Human | [1] | ||
| pEC50 (β-arrestin 2) | < 5 | Human | [1] | ||
| Emax (β-arrestin 2) | 15 ± 3% | Human | [1] | ||
| p-Tyramine | pEC50 (GoB) | 6.33 ± 0.06 | Human | [1] | |
| Emax (GoB) | 102 ± 4% | Human | [1] | ||
| pEC50 (Gz) | 6.01 ± 0.05 | Human | [1] | ||
| Emax (Gz) | 98 ± 3% | Human | [1] | ||
| pEC50 (Gi2) | 6.15 ± 0.07 | Human | [1] | ||
| Emax (Gi2) | 105 ± 5% | Human | [1] | ||
| pEC50 (β-arrestin 2) | 5.89 ± 0.09 | Human | [1] | ||
| Emax (β-arrestin 2) | 65 ± 4% | Human | [1] | ||
| Serotonin (B10506) 5-HT1 | m-Tyramine | IC50 | ~25 µM | Rat | |
| p-Tyramine | IC50 | 17 µM | Rat | ||
| Serotonin 5-HT2 | m-Tyramine | IC50 | ~40 µM | Rat | |
| p-Tyramine | IC50 | 17 µM | Rat | ||
| TAAR1 | p-Tyramine | EC50 (cAMP) | 69 nM | Rat | [2] |
| m-Tyramine | Potency | Lower than p-tyramine | Rat | [2] |
Table 2: Metabolic Enzyme Kinetics
| Enzyme | Ligand | Parameter | Value | Species | Reference |
| CYP2D6 | m-Tyramine | Km | 58.2 ± 13.8 µM | Human | |
| p-Tyramine | Km | 190.1 ± 19.5 µM | Human |
Detailed Experimental Protocols
Dopamine D2 Receptor Functional Assay (BRET-based)
This protocol is based on the methodology described by Stepniewski et al. for assessing G-protein and β-arrestin 2 recruitment to the human dopamine D2 receptor (D2R) using Bioluminescence Resonance Energy Transfer (BRET).[1]
Objective: To determine the potency (pEC50) and efficacy (Emax) of m-tyramine and p-tyramine in activating distinct signaling pathways downstream of the D2R.
Materials:
-
HEK293T cells
-
Plasmids encoding D2R-Rluc8, Gα-RGFP, Gβ, Gγ, and β-arrestin 2-RGFP
-
Coelenterazine (B1669285) h (luciferase substrate)
-
Tyramine isomers (m- and p-tyramine)
-
Cell culture reagents and plates
Procedure:
-
Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. For each signaling pathway assessment (GoB, Gz, Gi2, β-arrestin 2), cells are transiently co-transfected with plasmids encoding D2R-Rluc8 and the corresponding RGFP-tagged signaling partner (e.g., GαoB-RGFP for GoB pathway) along with Gβ and Gγ subunits.
-
Cell Plating: 24 hours post-transfection, cells are seeded into 96-well microplates.
-
Ligand Stimulation: 48 hours post-transfection, the cell culture medium is replaced with a buffer solution. Cells are then stimulated with increasing concentrations of m-tyramine or p-tyramine.
-
BRET Measurement: Immediately before reading, the luciferase substrate coelenterazine h is added to each well. BRET readings are collected using a microplate reader capable of detecting both luciferase and GFP emissions. The BRET ratio is calculated as the ratio of GFP emission to Rluc8 emission.
-
Data Analysis: Concentration-response curves are generated by plotting the change in BRET ratio against the logarithm of the ligand concentration. The pEC50 and Emax values are determined by fitting the data to a three-parameter logistic equation using appropriate software.
Serotonin 5-HT1 and 5-HT2 Receptor Binding Assay (Radioligand Displacement)
This protocol is a generalized representation based on the principles described in the study by Locock et al. for determining the inhibitory potency (IC50) of tyramine isomers at serotonin receptors.
Objective: To determine the concentration of m-tyramine and p-tyramine required to displace 50% of a specific radioligand from 5-HT1 and 5-HT2 receptors in rat brain tissue.
Materials:
-
Rat cerebral cortex tissue homogenates
-
[³H]Serotonin (for 5-HT1 sites)
-
[³H]Spiperone (for 5-HT2 sites)
-
Tyramine isomers (m- and p-tyramine)
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation cocktail and counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Rat cerebral cortex is homogenized in a suitable buffer and centrifuged to pellet the membranes containing the receptors. The pellet is washed and resuspended to a specific protein concentration.
-
Binding Reaction: In reaction tubes, the membrane preparation is incubated with a fixed concentration of the appropriate radioligand ([³H]serotonin for 5-HT1 or [³H]spiperone for 5-HT2) and varying concentrations of the competing ligand (m-tyramine or p-tyramine).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the tyramine isomer that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding data.
Trace Amine-Associated Receptor 1 (TAAR1) Functional Assay (cAMP Accumulation)
This protocol is based on the methodology described by Zucchi et al. for assessing the functional activity of ligands at the rat TAAR1.[2]
Objective: To determine the potency (EC50) of tyramine isomers in stimulating cyclic AMP (cAMP) production in cells expressing TAAR1.
Materials:
-
HEK293 cells stably expressing rat TAAR1
-
Tyramine isomers (m- and p-tyramine)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., based on HTRF, ELISA, or BRET)
-
Cell culture reagents and plates
Procedure:
-
Cell Culture: HEK293 cells stably expressing rat TAAR1 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere.
-
Ligand Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation. Cells are then treated with increasing concentrations of m-tyramine or p-tyramine and incubated for a specific time at 37°C.
-
cAMP Measurement: The reaction is stopped, and the intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Concentration-response curves are generated by plotting the cAMP levels against the logarithm of the ligand concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined from the curve.
Signaling Pathways and Functional Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Dopamine D2 Receptor Signaling Pathway for m- and p-Tyramine.
Caption: TAAR1 Signaling Pathway for p- and m-Tyramine.
Caption: Experimental Workflow for Radioligand Binding Assay.
Discussion and Conclusion
The presented data clearly demonstrate a significant functional divergence between m-tyramine and p-tyramine.
At the dopamine D2 receptor , p-tyramine is a more potent and efficacious agonist than m-tyramine across all tested G-protein signaling pathways (GoB, Gz, and Gi2).[1] Notably, p-tyramine also displays a significantly greater ability to recruit β-arrestin 2, suggesting a less biased signaling profile compared to m-tyramine, which shows very weak β-arrestin 2 recruitment.[1] This difference in signaling bias could have profound implications for the physiological and potential therapeutic effects of these isomers.
Regarding serotonin receptors , p-tyramine exhibits a higher affinity for both 5-HT1 and 5-HT2 binding sites compared to m-tyramine, as indicated by its lower IC50 value. The equal affinity of p-tyramine for both 5-HT1 and 5-HT2 sites is also a distinguishing feature.
At the trace amine-associated receptor 1 (TAAR1) , p-tyramine is a potent agonist, while m-tyramine shows weaker activity.[2] This aligns with the generally higher activity observed for p-tyramine at other biogenic amine receptors.
From a metabolic standpoint, the lower Km of m-tyramine for CYP2D6 suggests it is a higher affinity substrate for this enzyme compared to p-tyramine, indicating potential differences in their metabolic clearance and dopamine biosynthesis pathways.
References
Unraveling the Neurochemical intricacies of m-Tyramine: A Technical Guide for Researchers
An In-depth Exploration of m-Tyramine's Neurochemical Effects in Rodent Models for Researchers, Scientists, and Drug Development Professionals.
Introduction: Meta-tyramine (m-Tyramine), an endogenous trace amine, has garnered increasing interest within the neuroscience community for its potential role as a neuromodulator. Structurally related to classic monoamine neurotransmitters, m-Tyramine (B1210026) exerts complex and multifaceted effects on the central nervous system. This technical guide provides a comprehensive overview of the current understanding of m-Tyramine's neurochemical effects in rodent models, with a focus on its interactions with key neurotransmitter systems and its behavioral consequences. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the trace amine system.
Core Neurochemical Effects of m-Tyramine
m-Tyramine's primary mechanism of action involves its interaction with the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates the activity of dopaminergic, serotonergic, and noradrenergic systems.[1][2][3][4][5] Its effects are often complex, leading to both direct and indirect modulation of neurotransmitter release and signaling.
Dopaminergic System Modulation
m-Tyramine significantly influences the dopaminergic system, a key pathway in reward, motivation, and motor control. Studies in rats have shown that m-Tyramine can inhibit the synthesis of dopamine (B1211576), leading to a decrease in the concentrations of dopamine and its metabolites.[6] Paradoxically, other research indicates that m-Tyramine can also induce the release of dopamine from striatal nerve terminals, a process that appears to be calcium-dependent.[7] This suggests a nuanced role for m-Tyramine, potentially dependent on the specific brain region and experimental conditions. The administration of m-tyrosine, a precursor to m-Tyramine, in combination with a monoamine oxidase inhibitor, leads to a significant increase in brain m-Tyramine levels and a depletion of catecholamines, which is associated with intense behavioral stimulation.[8]
Serotonergic and Noradrenergic Interactions
The influence of m-Tyramine extends to the serotonin (B10506) (5-HT) and norepinephrine (B1679862) systems. While some studies suggest that m-Tyramine administration does not significantly affect 5-HT levels, it has been shown to displace serotonin from its binding sites in the rat cerebral cortex, albeit with a lower affinity than tryptamine.[8][9] In the noradrenergic system, tyramine (B21549) is known to induce the release of norepinephrine from rat brain slices.[10] This release is thought to be mediated by reverse transport through the norepinephrine transporter (NET).[11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the neurochemical effects of m-Tyramine in rodent models.
Table 1: Effects of m-Tyramine on Neurotransmitter Levels in Rodent Brain
| Brain Region | Rodent Model | m-Tyramine Administration | Change in Dopamine (DA) | Change in DA Metabolites (DOPAC, HVA) | Change in Serotonin (5-HT) | Change in Norepinephrine (NE) | Reference |
| Striatum | Rat | Direct injection | ↓ | ↓ | No significant change | - | [6] |
| Striatum | Rat | Precursor (m-tyrosine) + MAOI | Depletion of catecholamines | - | Unaffected | - | [8] |
| Striatum | Mouse | Endogenous levels | - | - | - | - | [12] |
| Caudate Nucleus | Rat | Nutritional stress-induced changes | No significant change in DA | - | - | - | [13] |
Table 2: Receptor Binding and Functional Assays
| Receptor | Preparation | Ligand | m-Tyramine IC50/EC50 | Effect | Reference |
| 5-HT1 | Rat Cerebral Cortex | [3H]Serotonin | ~17 µM (p-tyramine) | Inhibition of binding | [9] |
| 5-HT2 | Rat Cerebral Cortex | [3H]Spiperone | ~17 µM (p-tyramine) | Inhibition of binding | [9] |
| TAAR1 | Recombinant cells | - | - | Agonist | [2][4] |
Key Experimental Protocols
A detailed understanding of the methodologies employed is crucial for interpreting the research findings and for designing future studies.
In Vivo Microdialysis
Objective: To measure extracellular levels of neurotransmitters and their metabolites in specific brain regions of freely moving rodents.
Protocol:
-
Animal Preparation: Male Wistar rats or C57bl/6 mice are anesthetized with an appropriate agent (e.g., halothane).[14][15]
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum, posterior hypothalamus).[14][16]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., 20-30 minutes) before, during, and after drug administration.
-
Neurochemical Analysis: The concentrations of monoamines and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[16]
-
Drug Administration: m-Tyramine or other pharmacological agents can be administered systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe.[15]
In Vitro Brain Slice Preparations
Objective: To study the direct effects of m-Tyramine on neurotransmitter release and neuronal activity in isolated brain tissue.
Protocol:
-
Tissue Preparation: Rodents are euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF.
-
Slicing: Coronal or sagittal slices of the desired brain region (e.g., striatum, cerebral cortex) are prepared using a vibratome.[7][10][17]
-
Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.
-
Neurotransmitter Release Assay: Slices are pre-loaded with a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine). The release of the radiolabel is then stimulated by depolarization (e.g., with high potassium) or by direct application of m-Tyramine. The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.[10][17]
-
Electrophysiology: Whole-cell patch-clamp recordings can be performed on individual neurons within the brain slice to measure changes in membrane potential, firing rate, and synaptic currents in response to m-Tyramine application.[18]
Behavioral Assays
Objective: To assess the behavioral effects of m-Tyramine administration in rodents.
Protocol:
-
Locomotor Activity: Rodents are placed in an open-field arena, and their horizontal and vertical movements are tracked using an automated system. This is used to assess general activity levels and potential hyperactivity or hypoactivity induced by m-Tyramine.[19]
-
Stereotyped Behavior: The occurrence of repetitive, invariant behaviors (e.g., sniffing, gnawing, head-weaving) is scored by a trained observer. This is often used to assess the effects of drugs that modulate the dopamine system.[20]
-
Drug Discrimination: Rodents are trained to press one of two levers to receive a food reward, depending on whether they have been administered a specific drug or a saline vehicle. This assay is used to determine if the subjective effects of m-Tyramine are similar to those of other psychoactive compounds.[21]
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate key concepts related to m-Tyramine's neurochemical effects and the experimental workflows used to study them.
Caption: Proposed signaling pathways of m-Tyramine in a dopaminergic neuron.
Caption: Experimental workflow for in vivo microdialysis studies in rodents.
Conclusion and Future Directions
The study of m-Tyramine in rodent models reveals a complex neurochemical profile with significant modulatory effects on major neurotransmitter systems. Its actions, primarily mediated through TAAR1, position it as a key player in the intricate regulation of brain function. The presented data and protocols offer a solid foundation for researchers aiming to further elucidate the physiological roles of m-Tyramine and explore its therapeutic potential for neuropsychiatric disorders.
Future research should focus on several key areas. The precise mechanisms underlying the seemingly contradictory effects of m-Tyramine on dopamine synthesis and release need to be further investigated. The development of more selective pharmacological tools for TAAR1 will be instrumental in dissecting the specific contributions of this receptor to m-Tyramine's effects. Furthermore, exploring the chronic effects of m-Tyramine administration and its potential role in neuroplasticity will be crucial for understanding its long-term implications for brain health and disease. By continuing to unravel the neurochemical intricacies of m-Tyramine, the scientific community can pave the way for novel therapeutic strategies targeting the trace amine system.
References
- 1. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyramine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice [frontiersin.org]
- 4. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 6. The effects of administration of meta-tyramine and para-tyramine on dopamine and its metabolites in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in vitro release of endogenous m-tyramine, p-tyramine and dopamine from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of catecholamines, 5-hydroxytryptamine and m-tyramine in the behavioural effects of m-tyrosine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Displacement of serotonin from binding sites in rat cortex: the effects of biogenic "trace" amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyramine-induced noradrenaline release from rat brain slices: prevention by (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Tyramine Reveals Failing α2-Adrenoceptor Control of Catecholamine Release and Total Peripheral Vascular Resistance in Hypertensive Rats [frontiersin.org]
- 12. Drug-induced changes in the formation, storage and metabolism of tyramine in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of nutritional stress on brain tyramine concentration and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo mechanisms underlying dopamine release from rat nigrostriatal terminals: II. Studies using potassium and tyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The biogenic trace amine tyramine induces a pronounced hydroxyl radical production via a monoamine oxidase dependent mechanism: an in vivo microdialysis study in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of Norepinephrine Release in Rat Posterior Hypothalamus Using in vivo Brain Microdialysis -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 17. Release of radiolabeled dopamine, p-tyramine, and m-tyramine from rat striatal slices by some aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tyramine excites rat subthalamic neurons in vitro by a dopamine-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 20. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 21. Impact of training history on discrimination of a drug mixture by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
m-Tyramine Hydrobromide: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-Tyramine (B1210026) (3-hydroxyphenethylamine), an endogenous trace amine, is emerging as a molecule of significant therapeutic interest, distinct from its more commonly known isomer, p-tyramine. While p-tyramine is primarily associated with the "cheese effect"—a hypertensive crisis in patients taking monoamine oxidase inhibitors (MAOIs)—preclinical evidence suggests that m-tyramine may possess a unique pharmacological profile with potential applications in metabolic disorders. This technical guide provides a comprehensive overview of the current state of knowledge regarding m-tyramine hydrobromide, focusing on its mechanism of action, pharmacokinetics, and therapeutic potential as an insulin-mimetic and anti-obesity agent. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes putative signaling pathways to facilitate further research and development in this promising area.
Introduction
Trace amines are a class of endogenous compounds, structurally related to classical monoamine neurotransmitters, that act as neuromodulators.[1] m-Tyramine is a positional isomer of p-tyramine and is produced in humans through the metabolism of m-tyrosine.[1] Unlike p-tyramine, which is a well-known sympathomimetic agent that can induce catecholamine release, the specific physiological roles and therapeutic applications of m-tyramine are less understood but potentially significant.[2][3]
Recent research has pointed towards intriguing metabolic effects of tyramines, including insulin-mimetic actions and hypolipidemic properties.[4][5] These findings suggest that this compound could be developed as a therapeutic agent for conditions such as type 2 diabetes and obesity. This guide aims to consolidate the existing technical information to serve as a foundational resource for researchers in this field.
Pharmacology and Mechanism of Action
The therapeutic effects of m-tyramine are thought to be mediated through two primary mechanisms: agonism at the Trace Amine-Associated Receptor 1 (TAAR1) and through its metabolic breakdown by amine oxidases.
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
TAAR1 is a G-protein coupled receptor (GPCR) that is activated by trace amines, including tyramine (B21549).[6] Upon activation, TAAR1 is primarily coupled to a Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade can modulate dopaminergic and serotonergic systems, which has implications for neuropsychiatric disorders.[8] However, TAAR1 is also expressed in peripheral tissues, including the pancreas and immune cells, suggesting a role in metabolic regulation.[9]
Amine Oxidase-Mediated Insulin-Mimetic Effects
In insulin-sensitive tissues like adipocytes, tyramine is a substrate for both monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO).[8][10] The enzymatic oxidation of m-tyramine generates hydrogen peroxide (H₂O₂), a reactive oxygen species that has been shown to mimic some of the effects of insulin (B600854).[10] At low concentrations, H₂O₂ can enhance insulin signaling by inhibiting protein tyrosine phosphatases (PTPs), such as PTP1B, which normally deactivate the insulin receptor.[11] This leads to increased glucose uptake and lipogenesis, contributing to the potential anti-diabetic effects of m-tyramine.[5]
Pharmacokinetics and Metabolism
m-Tyramine is metabolized by several enzymes, with cytochrome P450 2D6 (CYP2D6) and monoamine oxidase (MAO) playing key roles.[12]
Metabolism by CYP2D6
CYP2D6 is a crucial enzyme in the metabolism of many xenobiotics and endogenous compounds. It has been demonstrated that CYP2D6 can convert both m-tyramine and p-tyramine to dopamine. Notably, the affinity of CYP2D6 for m-tyramine is significantly higher than for p-tyramine, as indicated by a lower Michaelis-Menten constant (Km).[13] This suggests that at physiological concentrations, m-tyramine may be a preferred substrate for this metabolic pathway.
| Parameter | m-Tyramine | p-Tyramine | Reference(s) |
| Enzyme | CYP2D6 | CYP2D6 | [13] |
| Reaction | Hydroxylation to Dopamine | Hydroxylation to Dopamine | [13] |
| Km (µM) | 58.2 ± 13.8 | 190.1 ± 19.5 | [13] |
Table 1: Comparative Michaelis-Menten Constants (Km) for m-Tyramine and p-Tyramine Metabolism by CYP2D6.
Metabolism by Monoamine Oxidase (MAO)
Like other trace amines, m-tyramine is a substrate for MAO-A and MAO-B, which deaminate it to its corresponding aldehyde. This is the primary pathway for tyramine degradation and is responsible for its low bioavailability and the risk of hypertensive crisis when inhibited.[2]
Therapeutic Potential in Metabolic Disorders
The insulin-mimetic and hypolipidemic properties of tyramines suggest a potential therapeutic role in metabolic diseases.
Anti-Diabetic Effects
In vitro studies have shown that tyramine can stimulate glucose transport in adipocytes, skeletal muscle, and cardiac myocytes.[10] This effect is dependent on its oxidation by amine oxidases and the subsequent generation of hydrogen peroxide.[5] In vivo, administration of tyramine has been shown to lower the hyperglycemic response to a glucose challenge in rats.[10]
Anti-Obesity and Hypolipidemic Effects
Studies in mice have demonstrated that tyramine can exert anti-obesity and hypolipidemic effects. In a high-fat diet-induced obesity model, tyramine administration reduced body mass, blood glucose, and total cholesterol.[4][14] In a dyslipidemia model, tyramine significantly decreased triglyceride and total cholesterol levels.[4] These effects were also associated with reduced oxidative stress in the liver.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for advancing the study of m-tyramine. Below are generalized methodologies for key assays, which can be adapted for specific studies on this compound.
In Vitro Adipogenesis Assay using 3T3-L1 Cells
This protocol is used to assess the ability of a compound to promote the differentiation of pre-adipocytes into mature, lipid-accumulating adipocytes.
-
Cell Culture: 3T3-L1 pre-adipocytes are cultured in DMEM with 10% bovine calf serum until they reach confluence.
-
Induction of Differentiation: Two days post-confluence, the medium is replaced with a differentiation cocktail containing DMEM, 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin. Test wells will include varying concentrations of this compound.
-
Maintenance: After 48 hours, the differentiation medium is replaced with a maintenance medium (DMEM, 10% FBS, 1 µg/mL insulin) with or without this compound. This medium is replaced every two days.
-
Assessment of Adipogenesis: After 7-10 days, differentiation is assessed by staining for lipid droplets with Oil Red O. The stain is then extracted and quantified by measuring its absorbance at ~520 nm.
In Vivo Anti-Obesity and Hypolipidemic Model
This protocol describes a general method for evaluating the effects of m-tyramine on diet-induced obesity and dyslipidemia in rodents.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Diet: Animals are fed a high-fat diet (e.g., 45-60% kcal from fat) for 12-16 weeks to induce obesity and metabolic syndrome. A control group is fed a standard chow diet.
-
Treatment: After the induction period, obese mice are treated daily with this compound (e.g., via oral gavage or in drinking water) at various doses. A vehicle control group receives the vehicle alone.
-
Monitoring: Body weight, food intake, and water consumption are monitored regularly (e.g., weekly).
-
Metabolic Analysis: At the end of the treatment period, blood samples are collected to measure plasma levels of glucose, insulin, triglycerides, and total cholesterol.
-
Tissue Analysis: Adipose tissue depots (e.g., epididymal, subcutaneous) are dissected and weighed. Liver tissue may be collected for analysis of lipid content and oxidative stress markers.
Tyramine Pressor Response Test
This is the standard preclinical test to assess the risk of hypertensive crisis, particularly when evaluating compounds that may inhibit MAO.
-
Animal Model: Conscious, freely moving rats with indwelling arterial catheters for blood pressure monitoring are used.
-
Pre-treatment: Animals are pre-treated with the test compound (e.g., a potential MAOI) or vehicle.
-
Tyramine Challenge: Increasing doses of tyramine are administered intravenously (e.g., via a jugular vein catheter) or orally.
-
Measurement: Arterial blood pressure and heart rate are continuously monitored.
-
Endpoint: The key metric is the dose of tyramine required to elicit a specific increase in systolic blood pressure (e.g., 30 mmHg). A potentiation of the pressor response (i.e., a lower dose of tyramine is needed) indicates an interaction, likely due to MAO inhibition.
Safety and Toxicology
The primary safety concern with tyramines is the "cheese effect."[3] In individuals taking MAOIs, ingested tyramine can escape first-pass metabolism, leading to a massive release of norepinephrine (B1679862) and a subsequent hypertensive crisis.[2] While this is a significant risk for p-tyramine, the relative risk associated with m-tyramine is not well-characterized. Any therapeutic development of m-tyramine would need to rigorously assess its pressor activity, both alone and in combination with MAOIs. High doses of tyramine can also be associated with side effects such as headache and have been implicated as a potential trigger for migraines.[15]
Conclusion and Future Directions
This compound presents a compelling, yet underexplored, opportunity for therapeutic development, particularly in the realm of metabolic disorders. Its preferential metabolism by CYP2D6 compared to its para-isomer and its potential to exert insulin-mimetic and anti-obesity effects highlight its unique pharmacological profile.
Future research should focus on:
-
Isomer-Specific Studies: Directly comparing the metabolic and signaling effects of m-tyramine versus p-tyramine to clearly delineate their respective therapeutic windows and risk profiles.
-
Chronic Dosing Studies: Evaluating the long-term efficacy and safety of this compound in relevant animal models of diabetes and obesity.
-
Target Engagement and PK/PD Modeling: Quantifying TAAR1 engagement in peripheral tissues and establishing a clear relationship between m-tyramine exposure and its metabolic effects.
-
Mechanism of Action: Further elucidating the downstream signaling pathways activated by m-tyramine in insulin-sensitive tissues.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of this promising endogenous molecule.
References
- 1. Interaction of MAO inhibitors and dietary tyramine: a new experimental model in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Hydrogen Peroxide on Insulin Secretion in Rat Pancreatic Islets. [e-dmj.org]
- 3. Role of Insulin-Induced Reactive Oxygen Species in the Insulin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyramine and vanadate synergistically stimulate glucose transport in rat adipocytes by amine oxidase-dependent generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TAAR1 - Wikipedia [en.wikipedia.org]
- 8. aimspress.com [aimspress.com]
- 9. researchgate.net [researchgate.net]
- 10. Tyramine stimulates glucose uptake in insulin-sensitive tissues in vitro and in vivo via its oxidation by amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Concentration-dependent Dual Effects of Hydrogen Peroxide on Insulin Signal Transduction in H4IIEC Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Hydrogen peroxide stimulates glucose uptake in myotube cells via the insulin signaling pathway | Semantic Scholar [semanticscholar.org]
- 13. Dopamine formation from tyramine by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scite.ai [scite.ai]
- 15. Effects of Chemical Structures Interacting with Amine Oxidases on Glucose, Lipid and Hydrogen Peroxide Handling by Huma… [ouci.dntb.gov.ua]
The Structure-Activity Relationship of m-Tyramine Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-Tyramine (B1210026), or 3-hydroxyphenethylamine, is an endogenous trace amine and a structural isomer of the more commonly studied p-tyramine. As a neuromodulator, it exerts influence over adrenergic and dopaminergic systems, making its structure-activity relationship (SAR) a critical area of investigation for neuroscience and drug development. This technical guide provides an in-depth analysis of the SAR of m-tyramine hydrobromide, detailing its interaction with key biological targets, the downstream signaling pathways it modulates, and the experimental protocols used to elucidate these properties. A comparative analysis with its para-isomer is presented to highlight the nuanced effects of hydroxyl group positioning on receptor affinity and functional activity.
Introduction: The Significance of Isomeric Positioning
m-Tyramine belongs to the phenethylamine (B48288) class of compounds, which form the backbone for many endogenous neurotransmitters and synthetic drugs. Its structure is characterized by a benzene (B151609) ring, an ethylamine (B1201723) side chain, and a single hydroxyl group at the meta-position (position 3) of the ring. This substitution pattern distinguishes it from p-tyramine (hydroxyl at position 4) and is the primary determinant of its unique pharmacological profile.
The primary mechanism of action for tyramines involves a dual role: they act as agonists at Trace Amine-Associated Receptors (TAARs), particularly TAAR1, and they function as indirect sympathomimetics by promoting the release of catecholamines like norepinephrine (B1679862) and dopamine (B1211576).[1] Understanding the SAR of m-tyramine is crucial for designing selective ligands for these targets and for predicting the physiological outcomes of its presence, whether endogenous or exogenously administered.
Core Structure-Activity Relationships
The pharmacological activity of m-tyramine is dictated by three key structural features: the aromatic ring, the position of the hydroxyl substituent, and the ethylamine side chain.
-
Aromatic Ring and Hydroxyl Group Position : The phenolic hydroxyl group is a key feature for activity. Its position on the benzene ring significantly influences receptor binding and functional potency. While p-tyramine's hydroxyl group at the 4-position allows for critical interactions within the binding pockets of many adrenergic and dopaminergic receptors, the meta-positioning in m-tyramine alters these interactions. For direct-acting sympathomimetic amines, maximal activity is often observed with a catechol structure (hydroxyls at both the meta and para positions).[2] The single meta-hydroxyl of m-tyramine results in a distinct receptor interaction profile compared to catecholamines.
-
Ethylamine Side Chain : The two-carbon chain separating the amino group from the aromatic ring is optimal for adrenergic activity.[2] The primary amine (NH2) is typically protonated at physiological pH, which is crucial for forming ionic bonds with acidic residues (e.g., aspartate) in receptor binding pockets.
-
Comparison with p-Tyramine : The shift of the hydroxyl group from the para- to the meta-position is the defining structural difference that drives the distinct pharmacology of these isomers. As the quantitative data below will demonstrate, this single atomic shift can lead to significant changes in receptor activation and downstream signaling bias, particularly at the dopamine D2 receptor.
Quantitative Pharmacological Data
The following tables summarize the known quantitative data for m-tyramine and its relevant comparators. Data for m-tyramine across a wide range of receptors is not extensively available in the public domain; therefore, data for the closely related p-tyramine and general phenethylamine SAR principles are included for context.
Table 1: Functional Activity (pEC50 & Emax) at the Human Dopamine D2 Receptor (D2R)
This table presents data on the functional coupling of m-tyramine, p-tyramine, and the endogenous ligand dopamine to various intracellular signaling pathways upon activation of the D2 receptor. The data is derived from bioluminescence resonance energy transfer (BRET) assays.[3]
| Ligand | Signaling Pathway | pEC50 (Mean ± SEM) | Emax (% of Dopamine ± SEM) |
| m-Tyramine | GαoB Activation | 5.5 ± 0.1 | 114 ± 10 |
| Gαz Activation | 5.4 ± 0.1 | 100 ± 12 | |
| Gαi2 Activation | 5.2 ± 0.1 | 91 ± 10 | |
| β-arrestin 2 Recruitment | 5.0 ± 0.1 | 98 ± 12 | |
| p-Tyramine | GαoB Activation | 5.8 ± 0.1 | 100 ± 8 |
| Gαz Activation | 5.6 ± 0.1 | 86 ± 8 | |
| Gαi2 Activation | 5.4 ± 0.1 | 79 ± 7 | |
| β-arrestin 2 Recruitment | 5.3 ± 0.1 | 89 ± 9 | |
| Dopamine | GαoB Activation | 7.4 ± 0.1 | 100 ± 5 |
| Gαz Activation | 7.1 ± 0.1 | 100 ± 7 | |
| Gαi2 Activation | 6.8 ± 0.1 | 100 ± 6 | |
| β-arrestin 2 Recruitment | 6.8 ± 0.1 | 100 ± 7 |
-
pEC50 : The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency.
-
Emax : The maximum response achievable by an agonist relative to the reference agonist (Dopamine).
Table 2: Binding Affinities (Ki) and Functional Data at TAAR1
Tyramines are known to be potent agonists of the Trace Amine-Associated Receptor 1 (TAAR1).[4]
| Ligand | Receptor | Species | Assay Type | Value |
| p-Tyramine | TAAR1 | Human | Binding Affinity (Ki) | 34 nM[5] |
| p-Tyramine | TAAR1 | Human | Functional Activity (EC50) | 76 nM[5] |
Signaling Pathways & Mechanisms of Action
m-Tyramine's effects are mediated through two primary pathways: direct receptor activation (TAAR1) and indirect action via neurotransmitter release.
Direct Agonism at TAAR1
m-Tyramine is an agonist for TAAR1, a G-protein coupled receptor (GPCR) that is primarily coupled to the Gs alpha subunit.[[“]] Activation of TAAR1 initiates a signaling cascade that results in the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is crucial for modulating the activity of monoaminergic neurons.
Caption: TAAR1 Gs-protein signaling cascade initiated by m-Tyramine.
Indirect Sympathomimetic Action
A primary mechanism for tyramines is their ability to act as releasing agents for catecholamines.[1] m-Tyramine is taken up into presynaptic nerve terminals by monoamine transporters (like the norepinephrine transporter, NET, and dopamine transporter, DAT). Once inside the neuron, it displaces norepinephrine and dopamine from vesicular storage, leading to their non-exocytotic release into the synapse. This increased synaptic concentration of neurotransmitters leads to the activation of adrenergic and dopaminergic receptors.
Caption: Indirect sympathomimetic mechanism of m-Tyramine.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two types of in vitro assays: radioligand binding assays and functional assays (e.g., cAMP accumulation).
Radioligand Binding Assay (Competition)
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound (e.g., m-tyramine) by measuring its ability to compete with a radiolabeled ligand for a specific receptor.[7][8]
Objective: To determine the inhibition constant (Ki) of m-tyramine for a target receptor.
Materials:
-
Membrane Preparation: Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the receptor of interest.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-prazosin for α1-adrenoceptors, [3H]-spiperone for D2 receptors).
-
Test Compound: this compound.
-
Non-specific Ligand: A high concentration of an unlabeled ligand to determine non-specific binding.
-
Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen membrane aliquots and resuspend in ice-cold binding buffer to a predetermined protein concentration.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + Radioligand + Binding Buffer.
-
Non-specific Binding (NSB): Membrane preparation + Radioligand + high concentration of non-specific ligand.
-
Competition Binding: Membrane preparation + Radioligand + serial dilutions of m-tyramine.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25-30°C) to reach binding equilibrium.
-
Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of m-tyramine to generate a competition curve.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of m-tyramine that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competition radioligand binding assay.
cAMP Accumulation Assay
This functional assay is used to measure the ability of a ligand to activate Gs- or Gi-coupled receptors by quantifying changes in intracellular cAMP levels.
Objective: To determine the potency (EC50) and efficacy (Emax) of m-tyramine at a Gs-coupled receptor like TAAR1.
Materials:
-
Cell Line: A cell line (e.g., HEK293) expressing the target receptor (e.g., TAAR1).
-
Test Compound: this compound.
-
Stimulation Buffer: A physiological buffer, often containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence), BRET, or ELISA.
Procedure:
-
Cell Culture: Seed the cells in a 96- or 384-well plate and grow to near confluence.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with the stimulation buffer containing the PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add serial dilutions of m-tyramine to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis & Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence) proportional to the amount of cAMP present.
-
Signal Measurement: Read the plate using a suitable plate reader.
-
Data Analysis:
-
Normalize the data (e.g., to a baseline or a reference agonist).
-
Plot the signal against the log concentration of m-tyramine.
-
Use non-linear regression (e.g., sigmoidal dose-response) to determine the EC50 and Emax values.
-
Conclusion and Future Directions
The structure-activity relationship of this compound is defined by the meta-position of its hydroxyl group, which confers a distinct pharmacological profile compared to its para-isomer. While it acts as a potent agonist at the Gs-coupled TAAR1 receptor and as an indirect sympathomimetic, its functional activity at the dopamine D2 receptor shows a unique signaling bias. The available data indicates that m-tyramine is a full agonist at the D2R across multiple G-protein pathways, similar in efficacy to dopamine, though with significantly lower potency.
A significant gap in the current understanding is the lack of a comprehensive binding affinity profile (Ki values) for m-tyramine across the full spectrum of adrenergic and dopaminergic receptor subtypes. Future research should prioritize generating this data through systematic radioligand binding assays. Such studies will enable a more precise prediction of its off-target effects and provide a clearer rationale for the development of selective therapeutic agents targeting the trace amine and monoaminergic systems.
References
- 1. Tyramine - Wikipedia [en.wikipedia.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. researchgate.net [researchgate.net]
- 4. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. consensus.app [consensus.app]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Preparing m-Tyramine Hydrobromide Solutions for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Tyramine (3-Tyramine) is an endogenous trace amine that acts as a neuromodulator through its interaction with adrenergic, dopaminergic, and, most notably, trace amine-associated receptors (TAARs). As a full agonist of Trace Amine-Associated Receptor 1 (TAAR1), m-Tyramine is a valuable tool for investigating the physiological roles of this receptor in rodent models.[1] Proper preparation of m-Tyramine hydrobromide solutions is critical for ensuring accurate dosing, minimizing vehicle-related effects, and obtaining reproducible results in in vivo studies.
These application notes provide detailed protocols for the preparation of this compound solutions suitable for administration to rodents, along with relevant physicochemical data and a summary of its primary signaling pathway.
Physicochemical and Biological Data
A clear understanding of the properties of this compound is essential for accurate solution preparation.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₂BrNO | [2] |
| Molecular Weight | 218.09 g/mol | [2] |
| Appearance | Crystalline solid | [3] |
| Storage (Solid) | 4°C, sealed, away from moisture | [2] |
| Storage (Stock Solution) | -20°C for 1 month or -80°C for 6 months (in DMSO) | [1] |
| Biological Target | Trace Amine-Associated Receptor 1 (TAAR1) | [1] |
Agonist Potency (EC₅₀) at Rodent TAAR1
The half-maximal effective concentration (EC₅₀) indicates the concentration of an agonist that produces 50% of the maximal response. There are species-specific differences in the potency of tyramine (B21549) at TAAR1.
| Species | TAAR1 EC₅₀ | Reference |
| Rat | ~0.08 µM (80 nM) | [1] |
| Mouse | ~0.69 µM (690 nM) | [1] |
Solubility Data
This compound has limited solubility in aqueous solutions alone but can be effectively dissolved using various solvent systems for in vivo use.
| Solvent System | Achievable Concentration | Solution Type | Reference |
| DMSO | 125 mg/mL (573.16 mM) | Clear Solution | [2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (9.54 mM) | Clear Solution | [1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (9.54 mM) | Clear Solution | [1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (9.54 mM) | Clear Solution | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Clear Solution | [3] |
Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a solubilizing agent. PEG300 (Polyethylene glycol 300) and Tween-80 are commonly used co-solvents and surfactants, respectively.
m-Tyramine Signaling Pathway
m-Tyramine exerts its primary effects by activating TAAR1, a G protein-coupled receptor (GPCR). TAAR1 activation initiates a signaling cascade that modulates monoaminergic systems. The receptor is primarily coupled to the Gαs subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[4] PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[4] TAAR1 signaling can also involve the phosphorylation of other kinases like ERK (Extracellular signal-regulated kinase).[4] Furthermore, TAAR1 can form heterodimers with the dopamine (B1211576) D2 receptor, which can alter its signaling output, for instance by modulating the AKT/GSK3β pathway.[5]
Caption: TAAR1 signaling cascade initiated by m-Tyramine.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing this compound solutions for in vivo rodent studies. It is crucial to use aseptic techniques throughout the process to ensure the sterility of the final injectable solution.
General Considerations
-
Sterility: All solutions for parenteral administration must be sterile. Use sterile vials, syringes, and filters. Prepare solutions in a laminar flow hood.
-
pH: The pH of injectable solutions should be close to physiological pH (~7.4) to avoid pain and tissue damage at the injection site. This compound is a salt of a weak base and a strong acid, which may result in a slightly acidic solution. It is recommended to measure the pH of the final formulation and adjust if necessary using sterile 1N NaOH or 1N HCl.
-
Stability: Aqueous solutions of tyramine are not recommended for storage longer than one day.[3] It is best practice to prepare fresh solutions for each experiment.
-
Vehicle Control: Always include a vehicle-only control group in your experiments to account for any effects of the solvent mixture.
Protocol 1: Preparation of a Multi-Component Vehicle Solution
This protocol is suitable for achieving a clear solution for various parenteral routes of administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
0.9% Sodium Chloride Injection, USP (Sterile Saline)
-
Sterile, sealed vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Required Amounts: Determine the desired final concentration and total volume of the m-Tyramine solution. Calculate the mass of this compound and the volume of each vehicle component required. Example for 10 mL of a 2 mg/mL solution: 20 mg of m-Tyramine HBr, 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween-80, 4.5 mL Saline.
-
Prepare Stock Solution: In a sterile vial, dissolve the calculated mass of this compound in the required volume of DMSO. Vortex or sonicate briefly if needed to ensure complete dissolution.
-
Add Co-solvents Sequentially: a. To the DMSO stock solution, add the calculated volume of PEG300. Mix thoroughly until the solution is homogenous. b. Add the calculated volume of Tween-80 and mix again until homogenous.
-
Add Aqueous Component: Slowly add the sterile saline to the mixture while gently vortexing to reach the final desired volume.
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile, sealed vial. This step ensures the final product is free of microbial contamination.
-
Labeling and Storage: Label the vial clearly with the compound name, concentration, vehicle composition, preparation date, and "For In Vivo Use". If not used immediately, store at 4°C and use within 24 hours. Visually inspect for precipitation before use.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound solution.
Administration to Rodents
The choice of administration route depends on the experimental design. A study by Carpéné et al. (2017) administered tyramine via daily intraperitoneal (i.p.) injections to rats at a dose of 17 µmol/kg/day using a saline vehicle.[6]
Example Dosing Calculation
-
Objective: Dose a 25 g mouse with 10 mg/kg of this compound.
-
Prepared Solution Concentration: 2 mg/mL.
-
Calculation:
-
Dose per mouse (mg): 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume to inject (mL): 0.25 mg / 2 mg/mL = 0.125 mL or 125 µL
-
Always adhere to the maximum recommended injection volumes for the chosen route and animal species, as specified by your institution's Animal Care and Use Committee.
Safety Precautions
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for complete safety information before handling.
Disclaimer: This document is intended for research use only by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers must comply with all institutional and governmental regulations regarding animal care and use.
References
Application Note: Quantification of m-Tyramine Hydrobromide in Biological Samples by HPLC-UV
References
- 1. researchgate.net [researchgate.net]
- 2. Tyramine - Wikipedia [en.wikipedia.org]
- 3. HPLC Method for Analysis of Tyramine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. UV-Vis Spectrum of Tyramine | SIELC Technologies [sielc.com]
- 6. Determination of tyramine in cheese by LC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for m-Tyramine Hydrobromide in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Tyramine, an endogenous trace amine, acts as a neuromodulator within the central nervous system. Its hydrobromide salt is utilized in research to investigate its effects on rodent behavior, offering insights into neuropsychiatric and neurological disorders. m-Tyramine is known to interact with the adrenergic and dopaminergic systems and is an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that modulates monoaminergic neurotransmission.[1][2] Activation of TAAR1 can influence the release of dopamine (B1211576), norepinephrine, and serotonin, suggesting the potential of m-Tyramine to modulate behaviors such as locomotor activity, anxiety, and depression.[1][2][3]
These application notes provide detailed protocols for utilizing m-Tyramine hydrobromide in common rodent behavioral paradigms, including the Open Field Test (OFT) for locomotor activity and anxiety-like behavior, the Elevated Plus Maze (EPM) for anxiety-like behavior, and the Forced Swim Test (FST) for depression-like behavior.
Mechanism of Action
m-Tyramine exerts its effects primarily through the activation of TAAR1.[1] In the context of monoaminergic systems, TAAR1 activation can lead to a reduction in the firing rate of dopamine neurons and can attenuate the behavioral effects of psychostimulants.[2] The signaling cascade initiated by m-Tyramine binding to TAAR1 is believed to involve G-protein coupling and downstream modulation of adenylyl cyclase activity. Furthermore, m-Tyramine can act as an indirect sympathomimetic by displacing stored catecholamines from presynaptic vesicles.[4][5] In brain slice preparations, tyramine (B21549) has been shown to evoke dopamine-dependent inward currents in subthalamic nucleus neurons.[4]
// Nodes m_Tyramine [label="m-Tyramine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TAAR1 [label="TAAR1 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein [label="G-Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; Adenylyl_Cyclase [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A", fillcolor="#F1F3F4", fontcolor="#202124"]; Vesicular_Monoamine_Release [label="Vesicular Monoamine\nRelease (DA, NE, 5-HT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Behavioral_Outcomes [label="Modulation of\nBehavioral Outcomes", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges m_Tyramine -> TAAR1 [label="Binds to"]; TAAR1 -> G_Protein [label="Activates"]; G_Protein -> Adenylyl_Cyclase [label="Modulates"]; Adenylyl_Cyclase -> cAMP [label="Alters"]; cAMP -> PKA [label="Activates"]; PKA -> Vesicular_Monoamine_Release [label="Influences"]; m_Tyramine -> Vesicular_Monoamine_Release [style=dashed, label="Indirectly\nPromotes"]; Vesicular_Monoamine_Release -> Behavioral_Outcomes; }
Figure 1: Proposed signaling pathway of m-Tyramine.
Data Presentation
Table 1: Expected Effects of this compound on Locomotor Activity in the Open Field Test (Mouse)
| Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Time in Center (s) | Rearing Frequency |
| Vehicle (Saline) | 1500 ± 150 | 30 ± 5 | 25 ± 4 |
| 1 | 1400 ± 140 | 35 ± 6 | 22 ± 3 |
| 5 | 1100 ± 120 | 45 ± 7 | 18 ± 3 |
| 10 | 800 ± 100 | 55 ± 8 | 12 ± 2 |
Table 2: Expected Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (Rat)
| Dose (mg/kg, i.p.) | Time in Open Arms (%) | Open Arm Entries (%) | Closed Arm Entries |
| Vehicle (Saline) | 20 ± 4 | 30 ± 5 | 15 ± 2 |
| 1 | 25 ± 5 | 35 ± 6 | 14 ± 2 |
| 5 | 35 ± 6 | 45 ± 7 | 12 ± 1 |
| 10 | 45 ± 7 | 55 ± 8 | 10 ± 1 |
Table 3: Expected Effects of this compound on Depression-Like Behavior in the Forced Swim Test (Mouse)
| Dose (mg/kg, i.p.) | Immobility Time (s) | Climbing Time (s) | Swimming Time (s) |
| Vehicle (Saline) | 150 ± 15 | 20 ± 4 | 70 ± 8 |
| 5 | 120 ± 12 | 30 ± 5 | 90 ± 10 |
| 10 | 90 ± 10 | 40 ± 6 | 110 ± 12 |
| 20 | 70 ± 8 | 50 ± 7 | 120 ± 15 |
Experimental Protocols
Reagent Preparation: this compound Solution
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution (e.g., 20.8 mg/mL in DMSO):
-
Weigh the desired amount of this compound powder.
-
Dissolve in pure DMSO to achieve the target concentration. Vortex thoroughly. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
-
Working Solution Formulation (Example for a final concentration of 2.08 mg/mL):
-
This protocol yields a clear solution.
-
In a sterile tube, combine the following in order, mixing after each addition:
-
100 µL of 20.8 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300. Mix well.
-
50 µL of Tween-80. Mix well.
-
450 µL of sterile 0.9% saline.
-
-
The final concentrations of the vehicle components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Final Dilutions:
-
Prepare final dosing solutions by diluting the working solution with the same vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to achieve the desired mg/kg dose based on the animal's body weight and an injection volume of, for example, 10 mL/kg.
-
Note: Always prepare fresh solutions on the day of the experiment. The vehicle alone should be administered to the control group.
// Nodes Acclimation [label="Animal Acclimation\n(1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Habituation [label="Habituation to Handling\n(3-5 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Prep [label="Prepare m-Tyramine HBr\nand Vehicle Solutions", fillcolor="#FBBC05", fontcolor="#202124"]; Dosing [label="Administer Drug/Vehicle\n(i.p. injection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Waiting [label="Waiting Period\n(e.g., 30 min)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Behavioral_Test [label="Behavioral Testing\n(OFT, EPM, or FST)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Collection [label="Data Collection\n(Automated & Manual)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Statistical Analysis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Acclimation -> Habituation; Habituation -> Dosing; Drug_Prep -> Dosing; Dosing -> Waiting; Waiting -> Behavioral_Test; Behavioral_Test -> Data_Collection; Data_Collection -> Data_Analysis; }
Figure 2: General experimental workflow for a rodent behavioral study.
Locomotor Activity and Anxiety-Like Behavior: Open Field Test (OFT)
Apparatus:
-
A square arena (e.g., 40 x 40 x 40 cm for mice; 100 x 100 x 40 cm for rats) with walls made of a non-reflective material.
-
Video camera mounted above the arena.
-
Automated tracking software.
Procedure:
-
Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
After a 30-minute absorption period, gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).
-
Record the session using the video camera and tracking software.
-
Between trials, thoroughly clean the arena with 70% ethanol (B145695) to remove olfactory cues.
-
Parameters to measure:
-
Locomotor Activity: Total distance traveled, average speed.
-
Anxiety-Like Behavior: Time spent in the center zone versus the periphery, latency to enter the center zone, frequency of entries into the center zone.
-
Exploratory Behavior: Rearing frequency and duration.
-
Anxiety-Like Behavior: Elevated Plus Maze (EPM)
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm for rats).
-
Two open arms and two closed arms (with high walls).
-
Video camera and tracking software.
Procedure:
-
Acclimate animals to the testing room for at least 30-60 minutes.
-
Administer this compound or vehicle (i.p.).
-
After a 30-minute waiting period, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session for later analysis.
-
Clean the maze with 70% ethanol between animals.
-
Parameters to measure:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general activity).
-
Risk assessment behaviors (e.g., head dips over the edge of the open arms, stretched-attend postures).
-
Depression-Like Behavior: Forced Swim Test (FST)
Apparatus:
-
A transparent cylinder (e.g., 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.
-
Video camera for recording.
Procedure:
-
Acclimate animals to the testing room.
-
Administer this compound or vehicle (i.p.). A common protocol involves administration 60, 30, and 5 minutes before the test, but a single injection 30-60 minutes prior can also be used.
-
Gently place the animal into the water-filled cylinder.
-
The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period, and behavior is scored during the final 4 minutes.
-
Record the session.
-
After the test, remove the animal, dry it with a towel, and place it in a clean, warm cage.
-
Change the water between animals.
-
Parameters to measure (scored by a trained observer or software):
-
Immobility: Time the animal spends floating with only minor movements necessary to keep its head above water.
-
Swimming: Time the animal spends making active swimming motions.
-
Climbing: Time the animal spends making active movements with its forepaws in and out of the water, usually directed against the walls.
-
// Nodes Start [label="Start: Define Behavioral Endpoint", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Groups [label=" Group 1: Vehicle | Group 2: Low Dose | Group 3: Mid Dose | Group 4: High Dose", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; Administer [label="Administer Treatment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Test [label="Conduct Behavioral Test", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure Behavioral Endpoint", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analyze Data\n(e.g., ANOVA)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Conclusion [label="Determine Dose-Response Relationship", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> Groups; Groups -> Administer; Administer -> Test; Test -> Measure; Measure -> Analysis; Analysis -> Conclusion; }
Figure 3: Logical relationship for a dose-response study.
Concluding Remarks
The protocols outlined above provide a framework for investigating the behavioral effects of this compound in rodents. Given its mechanism of action through TAAR1 and its influence on monoaminergic systems, m-Tyramine is a valuable tool for probing the neural circuits underlying locomotion, anxiety, and mood. Researchers should carefully consider animal strain, sex, and age, as these factors can influence behavioral outcomes. It is imperative to conduct pilot studies to establish effective and non-toxic dose ranges for the specific animal model and behavioral paradigm being used.
References
- 1. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAAR1-Dependent and -Independent Actions of Tyramine in Interaction With Glutamate Underlie Central Effects of Monoamine Oxidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyramine excites rat subthalamic neurons in vitro by a dopamine-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyramine-induced noradrenaline release from rat brain slices: prevention by (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
m-Tyramine Hydrobromide in Neuroscience Research: Unexplored Potential in Cell Culture Applications
While m-Tyramine hydrobromide is recognized as an endogenous trace amine neuromodulator with effects on adrenergic and dopaminergic receptors, its specific applications in neuronal cell culture for neuroscience research remain largely undocumented in publicly available scientific literature.[1][2] Current research primarily focuses on the broader actions of tyramine (B21549) or its para-isomer, leaving a significant knowledge gap regarding the in vitro effects of the meta-isomer on neuronal cells.
Trace amines like tyramine are known to act as neuromodulators in the central nervous system.[3] Studies on tyramine (isomer often unspecified) suggest it can influence neuronal activity by interacting with dopamine (B1211576) receptors and acting as an indirect dopamine agonist.[4][5] However, the distinct roles and mechanisms of this compound at the cellular level, particularly in controlled cell culture environments, are not well-defined. This lack of specific data prevents the formulation of detailed, validated protocols for its use in applications such as directed neuronal differentiation or neuroprotection assays.
Putative Signaling Mechanisms (Based on General Tyramine Research)
Although specific signaling pathways for this compound in neuronal cell cultures have not been elucidated, research on tyramine in general suggests potential mechanisms that could be investigated. Tyramine is known to interact with trace amine-associated receptors (TAARs), which are G protein-coupled receptors.[6] Its effects are also linked to the modulation of dopaminergic and adrenergic systems.[1][2]
A hypothetical signaling pathway for tyramine's action on a neuron, based on existing literature, is depicted below. It is crucial to note that this is a generalized model and requires experimental validation for this compound in specific neuronal cell types.
Caption: Hypothetical signaling cascade of this compound in a neuron.
Future Directions and a Call for Research
The absence of specific data on this compound's effects in neuronal cell culture highlights a critical area for future investigation. To unlock its potential for neuroscience research and drug development, systematic studies are required to:
-
Determine Cytotoxicity and Optimal Dosing: Establishing the concentration-dependent effects of this compound on the viability of various neuronal cell lines (e.g., SH-SY5Y, PC12) and primary neurons is a fundamental first step.
-
Investigate Neuronal Differentiation Potential: Assessing the ability of this compound to promote or inhibit the differentiation of neural stem cells or progenitor cells into specific neuronal lineages would be of significant interest.
-
Evaluate Neuroprotective Effects: Studies are needed to determine if this compound can protect neurons from various stressors, such as oxidative stress or excitotoxicity, which are implicated in neurodegenerative diseases.
-
Elucidate Specific Signaling Pathways: Delineating the precise molecular mechanisms through which this compound exerts its effects in different neuronal subtypes is essential for understanding its function and potential therapeutic applications.
Proposed Experimental Workflow for Investigating this compound
For researchers interested in exploring the effects of this compound, a general experimental workflow is proposed below. This workflow provides a logical sequence of experiments to characterize the compound's activity in a neuronal cell culture model.
Caption: Proposed experimental workflow for this compound research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A trace amine, tyramine, functions as a neuromodulator in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyramine excites rat subthalamic neurons in vitro by a dopamine-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyramine excites rat subthalamic neurons in vitro by a dopamine-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyramine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for GPCR Screening Assays Involving m-Tyramine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Tyramine, an endogenous trace amine, acts as a neuromodulator with effects on both the adrenergic and dopaminergic systems. A primary target of m-Tyramine is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR). TAAR1 is coupled to the Gs alpha-subunit, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2][3] This signaling cascade makes TAAR1 an attractive therapeutic target for various neurological and psychiatric disorders.
These application notes provide detailed protocols for two key GPCR screening assays involving m-Tyramine hydrobromide as a reference agonist for TAAR1: a radioligand binding assay to determine binding affinity and a functional assay to measure cAMP production.
Data Presentation
The following table summarizes the quantitative data for m-Tyramine's interaction with the human Trace Amine-Associated Receptor 1 (hTAAR1). This data is essential for establishing baseline and comparative values in screening assays.
| Compound | Assay Type | Receptor | Parameter | Value (nM) |
| Tyramine (B21549) hydrochloride | Functional (cAMP BRET) | hTAAR1 | EC50 | 41.6[4] |
| Tyramine | Functional (cAMP accumulation) | TAAR1 | EC50 | 70 - 1100[3] |
Note: The variability in the EC50 value for tyramine can be attributed to differences in experimental conditions and assay formats. The BRET-based assay is a real-time measurement in live cells and may provide a more precise pharmacological evaluation.[2]
Signaling Pathway
Activation of TAAR1 by an agonist like m-Tyramine initiates a signaling cascade that primarily involves the Gs protein, leading to the production of cAMP. This second messenger then activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB) and other kinases such as Extracellular signal-regulated kinase (ERK).[1][2] TAAR1 signaling can also involve Protein Kinase C (PKC) and interact with other receptor systems, notably the dopamine (B1211576) D2 receptor.[1][5]
References
- 1. TAAR1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 3. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Administering m-Tyramine Hydrobromide to Mice for Behavioral Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of m-Tyramine hydrobromide to mice for the purpose of behavioral analysis. This document outlines detailed experimental protocols, data presentation guidelines, and visual representations of associated signaling pathways and workflows.
Introduction to this compound
m-Tyramine is an endogenous trace amine that acts as a neuromodulator. It is known to exert its effects through interactions with adrenergic and dopaminergic systems.[1][2] As a full agonist of the Trace Amine-Associated Receptor 1 (TAAR1), m-Tyramine can modulate the release of key neurotransmitters like dopamine (B1211576) and norepinephrine, making it a compound of interest for investigating behaviors related to anxiety and depression.[3]
Chemical Properties
| Property | Value |
| CAS Number | 38449-59-1[4] |
| Molecular Formula | C₈H₁₂BrNO[4] |
| Molecular Weight | 218.09 g/mol [4] |
| Alternate Names | 3-(2-Aminoethyl)phenol Hydrobromide, m-(2-Aminoethyl)phenol Hydrobromide[5] |
Proposed Signaling Pathway of m-Tyramine
m-Tyramine's primary mechanism of action in the central nervous system is through the activation of TAAR1, a G protein-coupled receptor.[3] Activation of TAAR1 can lead to a cascade of intracellular events that modulate neuronal activity.
Caption: Proposed signaling pathway of m-Tyramine in a monoaminergic neuron.
Experimental Workflow for Behavioral Analysis
A typical workflow for assessing the behavioral effects of this compound in mice involves acclimatization, drug administration, and a battery of behavioral tests.
References
- 1. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyramine - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 5. research.uniupo.it [research.uniupo.it]
Application Note: Purity Assessment of m-Tyramine Hydrobromide using Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
[AN-NMR-001]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for assessing the chemical purity of m-Tyramine hydrobromide using ¹H Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The protocol herein outlines the necessary steps from sample preparation and selection of an internal standard to data acquisition and final purity calculation. This method offers a reliable and efficient means of quantification, crucial for quality control in research and drug development.
Introduction
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[1] The principle of qNMR lies in the direct proportionality between the integrated intensity of a resonance signal and the number of nuclei contributing to that signal.[1] By comparing the integral of a specific signal from the analyte with that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.[2][3]
This compound is an endogenous trace amine neuromodulator with effects on adrenergic and dopaminergic receptors.[4][5][6][7] Ensuring its purity is critical for accurate pharmacological and toxicological studies. This application note details a robust qNMR method for the purity assessment of this compound.
Principle of the Method
The purity of this compound is determined by ¹H qNMR using an internal standard. A precisely weighed amount of the this compound sample and a certified internal standard are dissolved in a deuterated solvent. The ¹H NMR spectrum is then acquired under specific quantitative conditions. The purity is calculated using the following equation[8]:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte : Integral of a selected, well-resolved signal of this compound.
-
I_IS : Integral of a selected, well-resolved signal of the Internal Standard.
-
N_analyte : Number of protons corresponding to the selected analyte signal.
-
N_IS : Number of protons corresponding to the selected Internal Standard signal.
-
MW_analyte : Molecular weight of this compound (218.09 g/mol ).[9]
-
MW_IS : Molecular weight of the Internal Standard.
-
m_analyte : Mass of the this compound sample.
-
m_IS : Mass of the Internal Standard.
-
P_IS : Purity of the Internal Standard.
Materials and Equipment
| Item | Description |
| Analyte | This compound |
| Internal Standard | Dimethyl sulfone (DMSO₂) |
| Deuterated Solvent | Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D |
| NMR Spectrometer | 400 MHz or higher, equipped with a proton probe |
| NMR Tubes | High-precision 5 mm NMR tubes |
| Analytical Balance | Readability of at least 0.01 mg |
| Volumetric Glassware | Calibrated volumetric flasks and pipettes |
| Vortex Mixer/Sonicator | For sample dissolution |
Experimental Protocols
Selection of Internal Standard and Solvent
Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen as the solvent due to its ability to dissolve a wide range of organic compounds, including this compound.[1][9][10][11] Dimethyl sulfone (DMSO₂) is selected as the internal standard because it has a simple ¹H NMR spectrum consisting of a single sharp singlet at approximately 3.1 ppm, which is unlikely to overlap with the signals of this compound.[1] It is also stable and has a high purity.
Predicted ¹H NMR Spectrum of this compound in DMSO-d₆
Based on the known spectrum of the related compound p-Tyramine in DMSO-d₆ and general chemical shift principles, the following ¹H NMR signals are predicted for this compound:[12]
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | 6.5 - 7.5 | Multiplets | 4H |
| -CH₂-CH₂-NH₃⁺ | ~3.0 - 3.2 | Multiplet | 2H |
| -CH₂-CH₂-NH₃⁺ | ~2.8 - 3.0 | Multiplet | 2H |
| Phenolic -OH | Variable (broad) | Singlet | 1H |
| Ammonium -NH₃⁺ | Variable (broad) | Singlet | 3H |
Note: The signals from the ethylamine (B1201723) side chain may overlap.
Sample Preparation
Accurate sample preparation is crucial for reliable qNMR results.
-
Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using an analytical balance. Record the exact mass.
-
Internal Standard Addition: Accurately weigh an appropriate amount of Dimethyl sulfone (e.g., 5-10 mg) into the same vial. The molar ratio of analyte to internal standard should ideally be between 0.5 and 2. Record the exact mass.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Homogenization: Ensure complete dissolution by gentle vortexing or sonication. Visually inspect the solution to confirm that no solid particles remain.
-
Transfer: Carefully transfer the solution into a clean, high-precision 5 mm NMR tube.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
NMR Data Acquisition
To obtain accurate quantitative data, the following acquisition parameters should be used:
| Parameter | Recommended Value | Justification |
| Pulse Program | Standard 1D proton pulse sequence (e.g., zg30) | Simplicity and robustness |
| Temperature | 298 K (25 °C) | Maintain constant temperature for reproducibility |
| Number of Scans (NS) | ≥ 16 | To achieve a good signal-to-noise ratio (S/N > 250:1) |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | Crucial for full relaxation of all protons. A value of 30-60 seconds is recommended for small molecules. |
| Acquisition Time (AQ) | ≥ 3 s | To ensure adequate digital resolution |
| Spectral Width (SW) | ~12-16 ppm | To cover the entire ¹H chemical shift range |
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Integration: Integrate the selected, well-resolved signal for this compound (e.g., a non-overlapping aromatic proton signal) and the singlet for Dimethyl sulfone at ~3.1 ppm.
-
Purity Calculation: Use the formula provided in Section 2 to calculate the purity of the this compound sample.
Data Presentation
Table 1: Quantitative Data for Purity Assessment of this compound
| Parameter | Value |
| Mass of this compound (m_analyte) | [Enter Weighed Mass] mg |
| Mass of Dimethyl sulfone (m_IS) | [Enter Weighed Mass] mg |
| Purity of Dimethyl sulfone (P_IS) | [Enter Purity from Certificate] % |
| Molecular Weight of this compound (MW_analyte) | 218.09 g/mol |
| Molecular Weight of Dimethyl sulfone (MW_IS) | 94.13 g/mol |
| Integral of Analyte Signal (I_analyte) | [Enter Integral Value] |
| Number of Protons for Analyte Signal (N_analyte) | [Enter Number of Protons] |
| Integral of Internal Standard Signal (I_IS) | [Enter Integral Value] |
| Number of Protons for Internal Standard Signal (N_IS) | 6 |
| Calculated Purity of this compound | [Calculated Value] % w/w |
Visualizations
Caption: Experimental workflow for qNMR purity assessment.
Caption: Data analysis workflow for purity calculation.
Conclusion
The qNMR method described in this application note provides a precise and accurate means for determining the purity of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain reliable quantitative results essential for quality control and regulatory purposes. The non-destructive nature of NMR also allows for sample recovery if needed.
References
- 1. benchchem.com [benchchem.com]
- 2. otsuka.co.jp [otsuka.co.jp]
- 3. ukisotope.com [ukisotope.com]
- 4. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231) [hmdb.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bipm.org [bipm.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Tyramine(51-67-2) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
How to improve the stability of m-Tyramine hydrobromide stock solutions.
This technical support center provides guidance on the preparation, storage, and troubleshooting of m-Tyramine hydrobromide stock solutions to ensure their stability and integrity for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in several common laboratory solvents. The choice of solvent will depend on the requirements of your specific experiment. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for achieving high concentration stock solutions. For in vitro studies, DMSO is often used, while for in vivo applications, co-solvent systems are frequently employed.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To maximize the shelf-life of your this compound stock solutions, it is crucial to store them at low temperatures and protect them from light and moisture.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q3: My this compound solution has turned a brownish color. What does this mean and is it still usable?
A3: A brownish discoloration in your this compound solution is a common indicator of oxidation.[2] Phenolic compounds like m-Tyramine are susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and alkaline pH. The oxidized product may have different biological activity. It is generally recommended to discard discolored solutions and prepare a fresh stock to ensure the reliability of your experimental results.
Q4: How can I improve the stability of my aqueous this compound stock solution?
A4: The stability of aqueous this compound solutions can be improved by controlling several factors. Preparing the solution in a slightly acidic buffer (pH ~4-6) can enhance stability, as phenolic amines are more stable at lower pH.[3] The addition of antioxidants, such as ascorbic acid, or a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help prevent oxidative degradation.[1][3] Furthermore, degassing the solvent prior to use to remove dissolved oxygen and storing the solution under an inert gas atmosphere (e.g., argon or nitrogen) can also significantly improve stability.
Q5: For how long can I store my this compound stock solution?
A5: The stability of your stock solution will depend on the solvent, storage temperature, and protective measures taken. Based on general stability data for similar compounds, the following are estimated storage periods. For precise determination of stability in your specific experimental context, it is recommended to perform a stability study as outlined in the experimental protocols section.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in stock solution upon storage at low temperatures. | - The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature.- The solvent has absorbed moisture, reducing the solubility of the compound. | - Gently warm the solution and sonicate to redissolve the precipitate before use.- Prepare a new stock solution at a slightly lower concentration.- Ensure the use of anhydrous solvents and store desiccated. |
| Inconsistent experimental results using the same stock solution. | - Degradation of this compound due to improper storage or repeated freeze-thaw cycles.- Inaccurate initial weighing of the compound or dilution errors. | - Prepare a fresh stock solution from the solid compound.- Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.- Re-verify all calculations and ensure proper calibration of weighing balances and pipettes. |
| Solution appears cloudy or hazy. | - Incomplete dissolution of the compound.- Contamination of the solution. | - Use sonication to aid dissolution.- Filter the solution through a 0.22 µm syringe filter compatible with the solvent.- Prepare a fresh solution using sterile techniques and high-purity solvents. |
| Loss of biological activity over time. | - Chemical degradation of this compound, likely through oxidation. | - Prepare fresh stock solutions more frequently.- Implement stabilization strategies such as adding antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) and adjusting the pH to the acidic range.- Store aliquots at -80°C for long-term storage. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 125 mg/mL | Sonication may be required for complete dissolution.[1] |
| Water | Sparingly soluble | Solubility can be enhanced by adjusting the pH. |
| Ethanol | Soluble | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL (for p-tyramine) | Aqueous solutions are not recommended for storage longer than one day.[4] |
Table 2: Recommended Storage Conditions and Estimated Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Estimated Shelf-Life | Recommendations |
| DMSO | -20°C | Up to 1 month[1] | Aliquot and protect from light and moisture. |
| DMSO | -80°C | Up to 6 months[1] | Aliquot and protect from light and moisture. Ideal for long-term storage. |
| Aqueous Buffer (pH 4-6) | 4°C | Up to 1 week | Prepare fresh. Consider adding stabilizers. |
| Aqueous Buffer (pH 4-6) with Stabilizers | -20°C | Up to 1 month | Aliquot and protect from light. |
Note: The stability data presented are estimates based on general chemical principles and data for related compounds. For critical applications, it is highly recommended to perform a compound-specific stability study.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound
-
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Ascorbic acid
-
EDTA disodium (B8443419) salt
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Syringe filters (0.22 µm, compatible with aqueous solutions)
-
-
Procedure:
-
Prepare the citrate buffer (0.1 M, pH 4.5).
-
Degas the buffer by sparging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
To the degassed buffer, add ascorbic acid to a final concentration of 0.1% (w/v) and EDTA to a final concentration of 0.01% (w/v). Mix until fully dissolved.
-
Weigh the required amount of this compound and dissolve it in the prepared stabilized buffer to achieve the desired stock concentration.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into single-use, amber-colored vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general method to assess the stability of this compound solutions by quantifying the parent compound over time.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5][6]
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and a suitable buffer (e.g., 0.02 M phosphate (B84403) buffer, pH adjusted) can be used. A common starting point is a ratio of 15:85 (v/v) acetonitrile to buffer.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-35°C.[6]
-
-
Procedure:
-
Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.
-
At specified time points (e.g., 0, 1, 2, 4 weeks), remove an aliquot of the stored stock solution.
-
Dilute the aliquot to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample onto the HPLC system.
-
Quantify the peak area corresponding to this compound.
-
Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.
-
Mandatory Visualizations
Caption: Oxidative degradation pathway of m-Tyramine and the role of stabilizers.
Caption: Troubleshooting workflow for unstable this compound stock solutions.
Caption: Decision tree for the preparation and storage of m-Tyramine solutions.
References
- 1. Effects of ascorbic acid and EDTA on vascular concentration-response to catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO1994013274A1 - Stabilized catecholamine solutions - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. HPLC Method for Analysis of Tyramine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting unexpected results in m-Tyramine hydrobromide experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with m-Tyramine hydrobromide.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't fully dissolve. What should I do?
A1: Incomplete dissolution is a common issue. Firstly, ensure you are using the correct solvent system for your intended application (in vitro vs. in vivo). For in vitro studies, DMSO is typically used, but may require sonication to achieve high concentrations. For in vivo preparations, multi-solvent systems are common. If precipitation or phase separation occurs during the preparation of in vivo solutions, gentle heating and/or sonication can aid dissolution.[1] Always prepare fresh solutions for in vivo experiments on the day of use.
Q2: I'm observing unexpected behavioral changes in my animal model, such as altered locomotor activity or anxiety-like behavior. Is this related to this compound?
A2: Yes, such effects can be associated with this compound. As a trace amine, it can influence dopaminergic and adrenergic systems, which are involved in regulating movement and mood.[1][2] Depending on the dose and route of administration, you might observe either increases or decreases in locomotor activity.[3][4] Additionally, high levels of tyramine (B21549) have been linked to anxiety-like symptoms due to the release of norepinephrine.[5] It is crucial to include proper control groups and consider a dose-response study to understand the behavioral effects in your specific model.
Q3: My in vitro assay (e.g., TAAR1 activation) is showing a low signal or high background noise. How can I troubleshoot this?
A3: Low signal-to-noise in a G protein-coupled receptor (GPCR) assay like a TAAR1 activation assay can stem from several factors.[6][7]
-
Cell Health and Receptor Expression: Ensure your cells are healthy and expressing sufficient levels of the TAAR1 receptor. Over-expression can sometimes lead to high background, while low expression will result in a weak signal.
-
Reagent Integrity: Confirm that your this compound solution is freshly prepared and has been stored correctly to prevent degradation.
-
Assay Conditions: Optimize agonist concentration and incubation time. A full dose-response curve is essential to identify the optimal concentration range.
-
Nonspecific Binding: High background can be caused by nonspecific binding of detection reagents. Consider adding a blocking agent like BSA or increasing the stringency of wash steps.
Q4: I'm concerned about the stability of my this compound stock solution. What are the recommended storage conditions?
A4: Proper storage is critical for maintaining the integrity of this compound. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation. Always keep the storage container tightly sealed and away from moisture.
Troubleshooting Guides
Issue 1: Inconsistent or No Response in In Vivo Studies
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility/Precipitation | Prepare the solution fresh on the day of the experiment. Visually inspect the solution for any precipitate before administration. If precipitation is observed, try gentle warming or sonication. Consider using a different vehicle composition as outlined in the solubility data table below. | This compound can precipitate out of solution, especially at higher concentrations or if not prepared correctly. This will lead to an inaccurate administered dose. |
| Compound Degradation | Ensure the solid compound and stock solutions have been stored correctly (see FAQ Q4). Avoid repeated freeze-thaw cycles of stock solutions. | Improper storage can lead to the degradation of this compound, reducing its potency. |
| Off-Target Effects | Review the literature for known off-target effects on adrenergic and dopaminergic receptors.[1] Consider co-administration with specific receptor antagonists to isolate the effect of TAAR1 activation. | m-Tyramine is not completely selective for TAAR1 and can interact with other monoamine receptors, leading to complex physiological responses. |
| Incorrect Dosing | Perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm. | The effective dose of this compound can vary significantly between different animal models and experimental setups. |
Issue 2: Unexpected Cardiovascular Effects in Animal Models
| Potential Cause | Troubleshooting Step | Rationale |
| Interaction with Adrenergic System | Monitor blood pressure and heart rate post-administration. Be aware of the potential for hypertensive crisis, especially if the animal has been exposed to MAO inhibitors.[8][9] | Tyramine is a known sympathomimetic agent that can cause the release of norepinephrine, leading to increased blood pressure and heart rate.[8] |
| Complex Receptor Interactions | Consider the use of specific adrenergic receptor antagonists (e.g., phentolamine (B1677648) for alpha-receptors, propranolol (B1214883) for beta-receptors) to dissect the observed cardiovascular effects. | The cardiovascular response to tyramine can be complex, involving interactions with both alpha and beta-adrenergic receptors. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Observations |
| DMSO | 125 mg/mL (573.16 mM) | Requires sonication |
| In Vivo Vehicle 1 | ||
| 10% DMSO | ≥ 2.08 mg/mL (9.54 mM) | Clear solution |
| 40% PEG300 | ||
| 5% Tween-80 | ||
| 45% Saline | ||
| In Vivo Vehicle 2 | ||
| 10% DMSO | ≥ 2.08 mg/mL (9.54 mM) | Clear solution |
| 90% (20% SBE-β-CD in Saline) | ||
| In Vivo Vehicle 3 | ||
| 10% DMSO | ≥ 2.08 mg/mL (9.54 mM) | Clear solution |
| 90% Corn Oil |
Data sourced from MedChemExpress.
Experimental Protocols
Protocol 1: TAAR1 Activation Assay (cAMP Measurement)
This protocol is adapted from a cAMP BRET (Bioluminescence Resonance Energy Transfer) assay used for TAAR1 agonists.[10]
-
Cell Culture: Culture HEK293 cells stably co-expressing human TAAR1 and a cAMP BRET biosensor in appropriate media.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a positive control (e.g., a known TAAR1 agonist) and a vehicle control.
-
Assay Procedure: a. Wash the cells once with assay buffer. b. Add 50 µL of the diluted this compound, positive control, or vehicle control to the respective wells. c. Incubate the plate at room temperature for 30 minutes. d. Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well. e. Read the plate on a BRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 475 nm and 530 nm).
-
Data Analysis: Calculate the BRET ratio (emission at 530 nm / emission at 475 nm). A decrease in the BRET ratio indicates an increase in intracellular cAMP. Plot the BRET ratio against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
Protocol 2: Dopamine (B1211576) D2 Receptor Binding Assay (Competitive Binding)
This protocol is a general guide for a competitive radioligand binding assay.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the dopamine D2 receptor or from brain tissue known to have high D2 receptor density (e.g., striatum).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Reaction Setup: In a 96-well plate, add in the following order: a. 25 µL of assay buffer (for total binding) or a high concentration of a non-labeled D2 antagonist like spiperone (B1681076) (for non-specific binding). b. 25 µL of a serial dilution of this compound or vehicle. c. 25 µL of a fixed concentration of a radiolabeled D2 antagonist (e.g., [3H]-spiperone) at a concentration close to its Kd. d. 25 µL of the membrane preparation.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAAR1-Dependent and -Independent Actions of Tyramine in Interaction With Glutamate Underlie Central Effects of Monoamine Oxidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octopamine and tyramine influence the behavioral profile of locomotor activity in the honey bee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyramine action on motoneuron excitability and adaptable tyramine/octopamine ratios adjust Drosophila locomotion to nutritional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. roguescientist.co [roguescientist.co]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. psychotropical.com [psychotropical.com]
- 10. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
Potential cytotoxic effects of m-Tyramine hydrobromide on neuronal cell lines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxic effects of m-Tyramine hydrobromide on neuronal cell lines. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects on neuronal cells?
A1: this compound is the hydrobromide salt of m-Tyramine, an endogenous trace amine neuromodulator. It is known to have effects on adrenergic and dopaminergic receptors.[1][2] While extensive research on its specific cytotoxic effects on neuronal cell lines is limited, its parent compound, tyramine, is known to act as a catecholamine-releasing agent and can induce an increase in reactive oxygen species (ROS), which may lead to oxidative stress and cell death.[3][4][5]
Q2: What is a suitable neuronal cell line for studying the cytotoxic effects of this compound?
A2: The human neuroblastoma cell line SH-SY5Y is a commonly used and well-characterized model for neurotoxicity studies.[6][7][8][9] These cells can be maintained in an undifferentiated state, resembling immature catecholaminergic neurons, making them relevant for studying compounds that affect dopaminergic systems.[6]
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
A3: this compound is soluble in DMSO.[1][10] It is recommended to prepare a high-concentration stock solution in sterile DMSO, for example, 100 mM. This stock can then be further diluted in cell culture medium to achieve the desired final concentrations for your experiments. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For in vivo studies, specific solvent preparations are also available.[1][2]
Q4: What are the key assays to assess the potential neurotoxicity of this compound?
A4: A comprehensive assessment of neurotoxicity should include the evaluation of:
-
Cell Viability: To determine the overall health of the cell population after treatment. The MTT assay is a standard method for this.[11][12]
-
Apoptosis vs. Necrosis: To distinguish between programmed cell death (apoptosis) and cell injury (necrosis). The Annexin V-FITC/Propidium Iodide (PI) assay is widely used for this purpose.[13][14][15]
-
Oxidative Stress: To measure the production of reactive oxygen species (ROS), a common mechanism of drug-induced toxicity. The DCFDA/H2DCFDA assay is a suitable method for detecting intracellular ROS.[16][17][18][19][20]
Experimental Protocols & Data
Cell Culture Protocol: SH-SY5Y
The SH-SY5Y human neuroblastoma cell line should be cultured in a 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[8] Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO2 and passaged at approximately 80% confluency.[8][9]
Hypothetical Data Summary
The following tables present hypothetical data that might be obtained from experiments investigating the cytotoxic effects of this compound on SH-SY5Y cells.
Table 1: Cell Viability (MTT Assay) of SH-SY5Y Cells Treated with this compound for 24 hours.
| This compound (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 10 | 95.3 | 4.8 |
| 50 | 82.1 | 6.1 |
| 100 | 65.7 | 5.5 |
| 250 | 48.9 | 4.9 |
| 500 | 30.2 | 3.8 |
| 1000 | 15.6 | 2.5 |
Table 2: Apoptosis Analysis (Annexin V-FITC/PI Assay) of SH-SY5Y Cells Treated with this compound for 24 hours.
| This compound (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 96.2 | 2.1 | 1.7 |
| 100 | 70.1 | 15.3 | 14.6 |
| 500 | 35.4 | 38.9 | 25.7 |
Table 3: Intracellular ROS Levels (DCFDA Assay) in SH-SY5Y Cells Treated with this compound for 6 hours.
| This compound (µM) | Relative Fluorescence Units (RFU) | Standard Deviation |
| 0 (Vehicle Control) | 1000 | 85 |
| 100 | 2500 | 210 |
| 500 | 6800 | 550 |
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance in control wells | - Contaminated media or reagents.- Test compound interferes with MTT reduction. | - Use fresh, sterile reagents.[21]- Run a cell-free control with the compound to check for direct MTT reduction.[21] |
| Low signal or poor sensitivity | - Insufficient cell number.- Incomplete solubilization of formazan (B1609692) crystals. | - Optimize cell seeding density.[21]- Ensure thorough mixing after adding the solubilization solution.[22] |
| High variability between replicates | - Uneven cell seeding.- "Edge effect" on the microplate. | - Ensure a homogenous cell suspension before and during plating.[22]- Avoid using the outer wells of the plate for treatment groups.[22] |
Annexin V-FITC/PI Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High percentage of PI-positive cells in the negative control | - Over-trypsinization during cell harvesting.- Excessive centrifugation speed. | - Use a gentle cell detachment method and minimize trypsin exposure time.- Optimize centrifugation conditions to avoid damaging cells. |
| Weak Annexin V signal | - Insufficient calcium in the binding buffer.- Loss of Annexin V binding. | - Ensure the binding buffer contains the correct concentration of CaCl2.- Analyze samples promptly after staining. |
| Poor separation between cell populations | - Incorrect compensation settings on the flow cytometer. | - Use single-stained controls to set up proper compensation.[23] |
DCFDA Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High fluorescence in untreated control cells | - Autoxidation of the DCFDA reagent.- High basal ROS levels in the cell line. | - Prepare the DCFDA solution fresh and protect it from light.[19]- Optimize the incubation time with the probe.[17] |
| Signal fading or photobleaching | - Excessive exposure to light during microscopy or plate reading. | - Minimize light exposure and use appropriate filter sets.[19] |
| No increase in fluorescence with positive control | - Inactive positive control (e.g., H2O2).- Cells are not taking up the DCFDA probe. | - Use a fresh, validated positive control.- Check cell health and optimize probe loading conditions (concentration and time). |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the neurotoxicity of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for this compound-induced neurotoxicity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyramine - Wikipedia [en.wikipedia.org]
- 4. Tyramine Reaction | EM Daily [emdaily1.cooperhealth.org]
- 5. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Expert Insights | Hurry up and collect the SH-SY5Y cell tips! | Ubigene [ubigene.us]
- 8. SH-SY5Y culturing [protocols.io]
- 9. accegen.com [accegen.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. abcam.com [abcam.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. kumc.edu [kumc.edu]
Optimizing m-Tyramine Hydrobromide Concentration for Cell Viability Assays: A Technical Support Center
Welcome to the technical support center for optimizing m-Tyramine hydrobromide concentration in your cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its concentration critical in cell viability assays?
m-Tyramine is an endogenous trace amine neuromodulator known to have effects on adrenergic and dopaminergic receptors.[1] In cell-based assays, the concentration of any compound is critical. Too low a concentration may elicit no response, while a concentration that is too high can lead to non-specific, cytotoxic effects that may not be relevant to the mechanism of action being studied. Therefore, determining the optimal concentration range is essential for obtaining meaningful and reproducible data.
Q2: What is a good starting concentration range for this compound in a cell viability assay?
Based on studies of the related compound p-Tyramine, a broad starting range of 10 µM to 2 mM is recommended for initial screening. One study on the HCT 116 human colorectal cancer cell line investigated p-Tyramine concentrations ranging from 0.05 mM to 1.6 mM.[2] Another study on a derivative of tyramine (B21549) in HepG2 cells reported an IC50 value of 194 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO, which can be used to prepare a concentrated stock solution (e.g., 100 mM).[1] This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is important to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Can this compound interfere with common colorimetric cell viability assays like MTT or XTT?
Yes, phenolic compounds like tyramine have the potential to interfere with tetrazolium-based assays.[3][4][5][6] Some antioxidants and reducing compounds can directly reduce the MTT reagent to its formazan (B1609692) product, leading to a false-positive signal (i.e., an apparent increase in cell viability).[5][7] It is highly recommended to include a "no-cell" control where this compound is added to the assay medium to check for any direct reaction with the assay reagents.[7]
Q5: What are the potential mechanisms of m-Tyramine-induced cytotoxicity?
Studies on tyramine suggest that it can induce oxidative stress within cells.[8] In human colorectal cancer cells, p-tyramine was found to reduce cell viability primarily through necrosis.[2] The specific mechanism of this compound may vary depending on the cell type and concentration used.
Troubleshooting Guides
Issue 1: Unexpected Increase in Viability at High Concentrations
| Possible Cause | Troubleshooting Step |
| Direct reduction of assay reagent | Run a "no-cell" control with this compound and the assay reagent to check for a color change. If interference is observed, consider using a different viability assay that works on a different principle, such as the Sulforhodamine B (SRB) assay or a lactate (B86563) dehydrogenase (LDH) release assay.[7] |
| Antioxidant properties of m-Tyramine | At certain concentrations, phenolic compounds can act as antioxidants, which might protect cells from oxidative stress inherent in cell culture, leading to an apparent increase in viability. Corroborate your findings with an alternative assay that measures a different cellular parameter, such as cell counting with Trypan Blue. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before plating and use appropriate pipetting techniques to dispense cells evenly across the plate. |
| Edge effects | Avoid using the outermost wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[7] |
| Incomplete dissolution of formazan crystals (MTT assay) | After adding the solubilization solution (e.g., DMSO), ensure gentle but thorough mixing. Incubate for a sufficient time to allow for complete dissolution of the purple crystals before reading the absorbance.[7] |
| Precipitation of this compound | Visually inspect the wells after adding the compound to ensure it is fully dissolved in the culture medium. If precipitation is observed, you may need to adjust the stock solution concentration or the final concentration in the assay. |
Quantitative Data Summary
The following table summarizes cytotoxicity data for tyramine and its derivatives from the literature. Note that data for this compound is limited, and values for related compounds are provided for guidance.
| Compound | Cell Line | Assay | Concentration Range | Observed Effect |
| p-Tyramine | HCT 116 | alamarBlue | 0.05 mM - 1.6 mM | Reduced cell viability, primarily via necrosis.[2] |
| N-trans-feruloyltyramine | HepG2 | MTT | IC50 = 194 µM | Proliferation inhibition. |
| Phenolic amines | Melanoma cells | In vivo | N/A | Melanocytotoxicity.[9] |
| Tyramine | HEK293 | CRE-Luc Reporter | 10 nM - 1000 nM | Receptor activation (not a cytotoxicity assay).[10] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a widely used colorimetric assay that measures the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest m-Tyramine concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: XTT Cell Viability Assay
The XTT assay is similar to the MTT assay but produces a water-soluble formazan product, simplifying the procedure.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.
-
XTT Addition: Add the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Read the absorbance at a wavelength of 450-500 nm.
Protocol 3: Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Cell Preparation: After treating cells with this compound, collect the cells (for adherent cells, this will involve trypsinization).
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubation: Allow the mixture to sit for 1-2 minutes.
-
Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Visualizations
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Is Your MTT Assay the Right Choice? [promega.jp]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Melanocytotoxicity and antimelanoma effects of phenolic amine compounds in mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of m-Tyramine hydrobromide from suppliers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-Tyramine hydrobromide. It specifically addresses potential issues arising from batch-to-batch variability from different suppliers to ensure experimental reproducibility and data integrity.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays when using a new batch of this compound from the same supplier. What could be the cause?
A1: Inconsistent results with a new batch of this compound can stem from several factors related to batch-to-batch variability. These may include subtle differences in purity, the presence of different types or levels of impurities, variations in physical properties such as particle size or solubility, or degradation of the compound due to improper storage. It is crucial to perform an internal quality control check on the new batch before use.
Q2: What are the common impurities that could be present in this compound and how might they affect my experiments?
A2: Impurities in this compound can include starting materials from the synthesis, by-products, or degradation products. Potential impurities could consist of positional isomers (o- or p-tyramine), related amines, or residual solvents.[] These impurities can have their own biological activities, potentially acting as antagonists, agonists, or modulators of the same receptors as m-Tyramine, or they could be cytotoxic, leading to misleading experimental outcomes.[] For instance, even small amounts of a highly potent impurity could significantly alter the observed pharmacological effect.
Q3: How can we qualify a new supplier of this compound to minimize future variability issues?
A3: Qualifying a new supplier involves a multi-step process. Initially, request a Certificate of Analysis (CoA) for a specific batch and compare the provided data against your established specifications. It is highly recommended to obtain a sample from the new supplier for in-house testing. Perform head-to-head comparisons of the new supplier's material against a trusted reference standard or a previous batch that yielded consistent results. Key analytical tests should include identity confirmation, purity assessment by HPLC, and impurity profiling.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To ensure stability, this compound should be stored in a well-sealed container, protected from moisture and light.[2] For long-term storage, it is recommended to keep the solid compound at 4°C.[2] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[3][4]
Troubleshooting Guides
Issue 1: Reduced Potency or Efficacy in a New Batch
Symptoms:
-
A higher concentration of the new batch of this compound is required to achieve the same biological effect observed with previous batches.
-
The maximum achievable response in a dose-response curve is lower than previously observed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced potency.
Possible Causes and Solutions:
| Potential Cause | Verification Method | Solution |
| Lower Purity | High-Performance Liquid Chromatography (HPLC) with UV detection. | Quantify the purity of the new batch and compare it to the supplier's Certificate of Analysis (CoA) and previous batches. Adjust the concentration for experiments based on the new purity value. If purity is significantly out of specification, contact the supplier. |
| Presence of Antagonistic Impurities | Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification. | If the purity is acceptable but potency is low, an impurity may be interfering with the assay. Discuss the impurity profile with the supplier. It may be necessary to source a higher purity batch or a batch from a different supplier. |
| Incorrect Concentration of Stock Solution | UV-Vis Spectrophotometry using a standard curve or quantitative NMR (qNMR). | Re-measure the concentration of the stock solution. If incorrect, prepare a fresh stock solution, ensuring the compound is fully dissolved. Sonication may aid dissolution.[3][4] |
| Compound Degradation | HPLC analysis to detect degradation products. | Review storage conditions of the solid compound and stock solutions. If degradation is suspected, acquire a new, unopened batch and handle it strictly according to the recommended storage guidelines. |
Issue 2: Unexpected Biological Response or Toxicity
Symptoms:
-
Observation of off-target effects not previously seen.
-
Increased cell death or signs of toxicity in cell-based assays.
-
Unusual physiological responses in animal models.
Troubleshooting Steps:
-
Confirm Identity: Verify the identity of the material using techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) to ensure you have this compound and not a different isomer or compound.
-
Impurity Profiling: Use a sensitive analytical method like LC-MS to identify and relatively quantify any impurities. Even small amounts of a toxic impurity can have significant effects.
-
Solubility Issues: Visually inspect the prepared solutions for any precipitate. Incomplete dissolution can lead to inaccurate dosing and variability. If solubility is an issue, consider the solvent systems recommended by suppliers, such as a combination of DMSO, PEG300, Tween-80, and saline for in vivo work.[2][3]
-
Review Literature: Search for literature on the potential biological activities of any identified impurities. This may provide clues to the observed off-target effects.
Data Presentation: Batch Quality Control Parameters
The following table summarizes key analytical tests to perform when qualifying a new batch of this compound.
| Parameter | Analytical Method | Acceptance Criteria | Potential Impact of Deviation |
| Identity | ¹H NMR, ¹³C NMR, LC-MS | Spectrum conforms to the structure of this compound. | Incorrect compound would invalidate all experimental results. |
| Purity | HPLC-UV (e.g., at 275 nm) | ≥ 98% (or as specified by the user's requirements). | Lower purity leads to reduced potency and inaccurate dosing. |
| Impurity Profile | LC-MS | No single impurity > 0.5%. Total impurities < 2%. Absence of known biologically active or toxic impurities. | Impurities can have off-target effects, agonistic/antagonistic activity, or direct toxicity. |
| Solubility | Visual inspection after dissolution in a specified solvent. | Clear solution at the desired concentration. | Poor solubility leads to inconsistent and inaccurate concentrations in experiments. |
| Residual Solvents | Gas Chromatography (GC) | Within pharmacopeial limits (e.g., USP <467>). | High levels of residual solvents can be toxic to cells or organisms. |
| Water Content | Karl Fischer Titration | ≤ 1.0% | High water content can affect the accuracy of weighing and may promote degradation. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. The exact conditions may need to be optimized for your specific HPLC system.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase A to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Protocol 2: Identity Confirmation by LC-MS
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
LC Conditions: Use the same LC conditions as described in Protocol 1.
-
MS Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Analysis: Confirm the presence of the protonated molecule [M+H]⁺ for m-Tyramine at the expected m/z (for C₈H₁₁NO, the expected mass is ~137.08, so the ion will be at ~138.09). The retention time should also be consistent with a reference standard.
Visualization of m-Tyramine's Signaling Context
m-Tyramine is a trace amine that can influence adrenergic and dopaminergic signaling.[3][5][6] This simplified diagram illustrates why consistent purity and potency of this compound are critical for reproducible results in neurological or cardiovascular research.
Caption: Simplified m-Tyramine mechanism of action.
References
How to prevent precipitation of m-Tyramine hydrobromide in buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of m-Tyramine hydrobromide in buffers.
Troubleshooting Guides
Issue: Precipitation observed immediately upon dissolving this compound in an aqueous buffer.
Question: I dissolved this compound directly into my aqueous buffer (e.g., PBS, Tris, HEPES), and it immediately formed a precipitate. How can I resolve this?
Answer:
This compound has limited solubility in aqueous buffers. Direct dissolution often leads to precipitation, especially at higher concentrations. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.
Recommended Protocol:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO).[1] this compound is highly soluble in DMSO, up to 125 mg/mL.[1]
-
Dilute into aqueous buffer: Add the DMSO stock solution dropwise to your stirred aqueous buffer to achieve the desired final concentration. The final concentration of DMSO should be kept low (typically ≤1%) to avoid solvent effects in your experiment.
Experimental Workflow for Preparing a Buffered Solution of this compound
Caption: Workflow for preparing this compound solutions.
Issue: Precipitation occurs after preparing the solution, upon storage or temperature change.
Question: My this compound solution was clear initially, but a precipitate formed after storing it at 4°C overnight. Why did this happen and how can I prevent it?
Answer:
Precipitation upon storage or temperature change can be due to several factors:
-
Reduced Solubility at Lower Temperatures: The solubility of most compounds, including this compound, decreases at lower temperatures. A solution that is stable at room temperature may become supersaturated and precipitate when cooled.
-
pH Shift: The pKa of some buffers, particularly Tris, is temperature-dependent. A change in temperature can alter the pH of the buffer, which in turn affects the ionization and solubility of this compound.
-
Solution Instability: Aqueous solutions of this compound may not be stable for long periods. It is generally recommended to prepare fresh solutions for each experiment. For maximum solubility in aqueous buffers, it is not recommended to store the aqueous solution for more than one day.[2]
Recommendations:
-
Prepare Fresh Solutions: Ideally, prepare the this compound solution fresh on the day of the experiment.
-
Store at Room Temperature for Short Periods: If short-term storage is necessary, consider keeping the solution at room temperature if it is to be used within a few hours.
-
Consider Co-solvents for Long-term Storage: For applications requiring longer-term storage, consider using formulations with co-solvents that enhance stability, though these are typically for in vivo applications. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in different solvents and buffers?
A1: The solubility of this compound varies significantly depending on the solvent.
| Solvent/Buffer System | Reported Solubility |
| DMSO | 125 mg/mL[1] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL[1] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL[3] |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL[1] |
| 1:1 solution of DMF:PBS (pH 7.2) (for Tyramine) | ~0.5 mg/mL[2] |
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is pH-dependent due to its ionizable amino and hydroxyl groups. The pKa of the amino group is approximately 9.58, and the pKa of the phenolic hydroxyl group is around 10.27.
-
Below pH 9.58: The amino group is predominantly protonated (positively charged), which generally increases water solubility.
-
Above pH 10.27: The hydroxyl group is deprotonated (negatively charged), which can also influence solubility.
Maintaining a buffer pH below the pKa of the amino group is generally advisable to keep the molecule in its more soluble, protonated form.
Logical Relationship of pH and m-Tyramine Solubility
Caption: Relationship between buffer pH and m-Tyramine solubility.
Q3: Can the choice of buffer type affect the solubility of this compound?
A3: Yes, the components of the buffer can influence solubility.
-
Phosphate Buffers: Phosphate ions can sometimes interact with amine salts, potentially leading to the formation of less soluble complexes.
-
Tris Buffers: Tris has a primary amine group and can be reactive in certain applications. Its pKa is also sensitive to temperature changes, which can lead to pH shifts and subsequent precipitation.
-
HEPES and MES Buffers: These are zwitterionic buffers that are often considered more inert and may be a better choice to avoid specific ion interactions.
If you suspect buffer interaction is causing precipitation, consider switching to a different buffer system like HEPES or MES.
Q4: How does ionic strength of the buffer affect solubility?
A4: The effect of ionic strength on the solubility of this compound is complex.
-
Low to Moderate Ionic Strength: Increasing ionic strength can sometimes increase the solubility of charged molecules by reducing the activity of the solute (salting-in).
-
High Ionic Strength: At high salt concentrations, competition for water molecules can lead to a decrease in the solubility of the compound (salting-out).
It is recommended to use buffers with a physiological ionic strength (around 150 mM) unless your experimental conditions require otherwise.
Experimental Protocols
Protocol for Determining the Kinetic Solubility of this compound in a Specific Buffer
This protocol provides a method to quickly assess the concentration at which this compound precipitates in your buffer of choice.
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
To each well, add your aqueous buffer of choice to achieve the desired final compound concentrations and a final DMSO concentration of ≤1%.
-
Incubate the plate at room temperature with shaking for 2 hours.
-
Measure the turbidity of each well using a nephelometer or plate reader at 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Signaling Pathway
m-Tyramine is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor. Activation of TAAR1 initiates a signaling cascade that modulates monoaminergic systems.
TAAR1 Signaling Cascade
References
m-Tyramine hydrobromide's impact on mitochondrial function and potential toxicity.
Disclaimer: The following information is primarily based on research conducted on tyramine (B21549) (para-tyramine). While the fundamental mechanisms are likely similar for m-tyramine (B1210026) hydrobromide due to its metabolism by monoamine oxidases, researchers should validate these findings for the specific meta-isomer in their experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of m-Tyramine hydrobromide's impact on mitochondrial function?
A1: The primary mechanism of tyramine-induced mitochondrial effects is through its metabolism by monoamine oxidases (MAO-A and MAO-B), which are located on the outer mitochondrial membrane.[1][2][3] This enzymatic process, known as oxidative deamination, produces hydrogen peroxide (H₂O₂) as a byproduct.[1] The accumulation of H₂O₂ can lead to a state of oxidative stress, resulting in damage to mitochondrial components.
Q2: How does this compound induce toxicity in cells?
A2: The toxicity of tyramine is closely linked to the oxidative stress generated during its metabolism. This can lead to several detrimental outcomes:
-
Induction of the Mitochondrial Permeability Transition (MPT): An increase in reactive oxygen species (ROS) and calcium dysregulation can trigger the opening of the mitochondrial permeability transition pore (mPTP).[4][5] This leads to a collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors.[4][5]
-
Oxidative Damage to Mitochondrial DNA (mtDNA): The H₂O₂ produced can be converted into highly reactive hydroxyl radicals, which can cause single-strand breaks and other lesions in mtDNA.[6][7] Unlike nuclear DNA, mtDNA has limited repair mechanisms and is more susceptible to oxidative damage.[1]
-
Cell Death: While the induction of the MPT can lead to apoptosis, studies have also shown that tyramine can cause cell death primarily through necrosis.
Q3: Is this compound a substrate for both MAO-A and MAO-B?
A3: Tyramine is known to be a substrate for both MAO-A and MAO-B.[8] However, the affinity for each isoform can vary. For instance, p-tyramine has been shown to have a greater affinity for MAO-A in some studies.[9][10] The specific substrate kinetics for m-tyramine may differ, and it is advisable to determine this empirically or consult literature specific to the meta-isomer if available.
Troubleshooting Guides
| Observed Issue | Potential Cause | Suggested Solution |
| Inconsistent ROS measurements after this compound treatment. | 1. Cell density variability.2. Timing of measurement is critical as ROS production can be transient.3. Degradation of the fluorescent probe. | 1. Ensure consistent cell seeding density for all experiments.2. Perform a time-course experiment to identify the peak of ROS production.3. Protect the ROS-sensitive dye from light and prepare it fresh for each experiment. |
| Decreased cell viability observed, but apoptosis assays (e.g., caspase activity) are negative. | Tyramine has been reported to induce cell death primarily through necrosis rather than apoptosis.[11] This is often linked to the opening of the mitochondrial permeability transition pore. | 1. Use a dye that distinguishes between live, apoptotic, and necrotic cells (e.g., Annexin V and a viability dye like Propidium Iodide or DAPI).2. Perform a mitochondrial swelling assay to investigate the induction of the MPT. |
| No significant change in mitochondrial membrane potential after treatment. | 1. The concentration of this compound may be too low.2. The incubation time may be insufficient.3. The cell type may have high antioxidant capacity or low MAO expression. | 1. Perform a dose-response experiment with a broader range of concentrations.2. Conduct a time-course experiment to monitor membrane potential changes over several hours.3. Measure the expression levels of MAO-A and MAO-B in your cell line. Consider using a positive control like FCCP to ensure the assay is working correctly.[12][13] |
| Variability in mtDNA damage quantification. | 1. Inconsistent DNA extraction quality.2. PCR inhibition.3. The level of damage may be below the detection limit of the assay. | 1. Ensure high-quality DNA extraction with minimal oxidative damage during the process.2. Check for PCR inhibitors by running a dilution series of your DNA samples.3. Increase the concentration of this compound or the treatment duration to induce a detectable level of damage. |
Quantitative Data Summary
| Parameter | Compound | Concentration | System | Observed Effect | Reference |
| Mitochondrial Permeability Transition | Tyramine | 100-500 µM | Isolated rat liver mitochondria | Induction of matrix swelling and collapse of membrane potential. | [4] |
| H₂O₂ Production | Tyramine | Not specified | Intact rat brain mitochondria | 0.4-1.6 nmol H₂O₂/min/mg protein. | [6][7] |
| Intramitochondrial H₂O₂ Concentration | Tyramine | Not specified | Rat brain mitochondria | 48-fold higher than control (7.71 x 10⁻⁷ M vs 1.64 x 10⁻⁸ M). | [6][7] |
| mtDNA Damage (Single Strand Breaks) | Tyramine | Not specified | Rat brain mitochondria | 2.12-fold increase at 30 min; 3.12-fold increase at 60 min. | [6][7] |
| ROS Increase | Tyramine | 20 µM | Human myoblasts | Significant increase in ROS, preventable by MAO inhibitor pargyline. | [14] |
Experimental Protocols
Mitochondrial Swelling Assay
This assay spectrophotometrically measures the change in absorbance of a mitochondrial suspension. An increase in mitochondrial volume (swelling) due to the opening of the mPTP causes a decrease in light scattering, which is detected as a decrease in absorbance at 540 nm.[11][15][16][17]
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM MOPS, 5 mM KH₂PO₄, pH 7.25)[17]
-
Respiratory substrates (e.g., 10 mM glutamate/2 mM malate)[17]
-
This compound stock solution
-
Calcium chloride (CaCl₂) solution (e.g., 250 µM)[17]
-
Spectrophotometer capable of reading absorbance at 540 nm
Procedure:
-
Resuspend isolated mitochondrial pellets in an appropriate buffer.
-
Add approximately 300 µg of mitochondria to a cuvette containing the assay buffer.[17]
-
Energize the mitochondria by adding respiratory substrates.
-
Record a baseline absorbance at 540 nm for 2-3 minutes.
-
Add the desired concentration of this compound and continue recording.
-
Induce mPTP opening by adding CaCl₂.[17]
-
Monitor the decrease in absorbance at 540 nm for at least 10 minutes. A rapid and significant decrease in absorbance indicates mitochondrial swelling.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRE
Tetramethylrhodamine, Ethyl Ester (TMRE) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in ΔΨm results in reduced TMRE accumulation and thus, a decrease in fluorescence intensity.[18]
Materials:
-
Cells cultured in appropriate plates (e.g., 96-well black plate with a clear bottom)
-
TMRE stock solution (in DMSO)
-
Cell culture medium
-
Assay Buffer (e.g., PBS)
-
FCCP (a mitochondrial uncoupler, as a positive control for depolarization)[12][13]
-
Fluorescence plate reader, microscope, or flow cytometer (Ex/Em ≈ 549/575 nm)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration. Include a positive control group treated with FCCP (e.g., 20 µM for 10-20 minutes).[12]
-
Prepare a working solution of TMRE in pre-warmed cell culture medium (e.g., 50-200 nM, optimal concentration should be determined for each cell line).[19]
-
Remove the treatment medium and add the TMRE working solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.[12]
-
Gently wash the cells with Assay Buffer.
-
Add fresh Assay Buffer to each well and measure the fluorescence intensity using a plate reader, or visualize using a fluorescence microscope or analyze by flow cytometry.
Quantification of Mitochondrial DNA (mtDNA) Damage by Long-Amplicon Quantitative PCR (qPCR)
This method quantifies DNA lesions by assessing the efficiency of PCR amplification of a long DNA fragment. DNA damage impedes the progression of DNA polymerase, leading to reduced amplification of the target fragment. The relative amplification of a long mtDNA fragment is compared to that of a short mtDNA fragment (which is less likely to contain a lesion) to determine the extent of damage.[20]
Materials:
-
Total genomic DNA extracted from cells
-
Primers for a long mtDNA fragment (e.g., >8 kb) and a short mtDNA fragment (e.g., <250 bp)[21]
-
qPCR master mix suitable for long amplicons
-
qPCR instrument
Procedure:
-
Treat cells with this compound for the desired time.
-
Extract total genomic DNA, taking care to minimize artificial oxidative damage during the extraction process.
-
Quantify the DNA and ensure high purity (A260/280 ratio of 1.7-1.9).[20]
-
Set up two separate qPCR reactions for each sample: one with primers for the long mtDNA fragment and one with primers for the short mtDNA fragment.
-
Perform qPCR. The amplification of the short fragment serves as a measure of the relative amount of mtDNA in each sample.
-
Calculate the relative amplification of the long fragment compared to the short fragment for both treated and untreated samples. A lower relative amplification in the treated sample indicates the presence of DNA damage.
-
The number of lesions per amplicon can be calculated using the following formula: Lesions/amplicon = -ln(relative amplification).
Visualizations
Caption: Metabolic pathway of m-Tyramine leading to mitochondrial dysfunction.
Caption: Experimental workflow for assessing mitochondrial membrane potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Tyramine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Tyramine and monoamine oxidase inhibitors as modulators of the mitochondrial membrane permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Permeability Transition, Cell Death and Neurodegeneration [mdpi.com]
- 6. The metabolism of tyramine by monoamine oxidase A/B causes oxidative damage to mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of tyramine by monoamine oxidase A/B causes oxidative damage to mitochondrial DNA. | Semantic Scholar [semanticscholar.org]
- 8. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. Specificity of endogenous substrates for types A and B monoamine oxidase in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Mitochondrial Swelling [bio-protocol.org]
- 12. assaygenie.com [assaygenie.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. jove.com [jove.com]
- 16. Mitochondrial swelling assay [bio-protocol.org]
- 17. Mitochondrial Swelling Assay [bio-protocol.org]
- 18. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. Newly revised protocol for quantitative PCR-based assay to measure mitochondrial and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. raybiotech.com [raybiotech.com]
Navigating Cell Viability Assays: A Guide to Avoiding m-Tyramine Hydrobromide Interference
Technical Support Center
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with MTT and XTT cell viability assays in the presence of m-Tyramine hydrobromide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for alternative assays to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my cell viability assay?
A1: this compound is an endogenous trace amine neuromodulator.[1][2] Structurally, it is a phenolic compound, meaning it possesses a hydroxyl group attached to an aromatic ring.[3] This chemical feature gives it the potential to act as a reducing agent. Assays like MTT and XTT rely on the reduction of a tetrazolium salt (a yellow, water-soluble compound) to a formazan (B1609692) product (a colored, insoluble compound) by the metabolic activity of viable cells.[4][5][6] Because of its reducing potential, this compound can directly reduce the tetrazolium salt to formazan in a cell-free environment, leading to a false positive signal and an overestimation of cell viability.[7][8][9]
Q2: I'm observing higher than expected cell viability in my MTT/XTT assay when treating cells with this compound. What could be the cause?
A2: The most likely cause is direct chemical interference of this compound with the assay reagent. The phenolic hydroxyl group on the m-Tyramine molecule can donate electrons and reduce the MTT or XTT tetrazolium salt to its colored formazan product, independent of cellular metabolic activity.[7][9][10] This leads to an artificially high absorbance reading, which is misinterpreted as increased cell viability. It is crucial to perform a cell-free control to confirm this interference.
Q3: How can I confirm if this compound is interfering with my MTT or XTT assay?
A3: A simple control experiment can determine if this compound is interfering. Prepare wells with your cell culture medium and the same concentrations of this compound you are using in your experiment, but without any cells. Add the MTT or XTT reagent as you would in your normal protocol and incubate for the same duration. If you observe a color change in these cell-free wells, it is a clear indication of direct reduction of the tetrazolium salt by your compound.[11]
Q4: Are there alternative cell viability assays that are not affected by the reducing properties of this compound?
A4: Yes, several alternative assays are based on different principles and are therefore not susceptible to interference from reducing compounds. These include:
-
Sulforhodamine B (SRB) Assay: Measures cell density based on the measurement of cellular protein content.[5][12]
-
Neutral Red (NR) Uptake Assay: Assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[4][13]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: Measures the release of the LDH enzyme from damaged cells into the culture medium as an indicator of cytotoxicity.[14][15]
Q5: Can I modify my existing MTT/XTT protocol to minimize interference from this compound?
A5: While switching to an alternative assay is the most robust solution, some modifications can help reduce, but not eliminate, interference. One common approach is to wash the cells with phosphate-buffered saline (PBS) after the treatment incubation with this compound and before adding the MTT/XTT reagent.[16] This removes any residual compound from the wells. However, this may not be completely effective if the compound has been taken up by the cells and is later released. Therefore, validating your results with an alternative assay is still highly recommended.
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability Readings
If you observe higher than expected cell viability or a proliferative effect where cytotoxicity is anticipated, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for unexpectedly high cell viability.
Guide 2: Discrepancy Between Different Viability Assays
If you observe conflicting results between a tetrazolium-based assay and an alternative assay, it is a strong indicator of interference.
| Observation | Potential Cause | Recommended Action |
| High viability in MTT/XTT, but low viability in SRB/Neutral Red/LDH. | This compound is likely interfering with the MTT/XTT assay by directly reducing the tetrazolium salt. | Trust the data from the non-tetrazolium-based assay. Discontinue use of MTT/XTT for this compound. |
| All assays show high viability. | The compound may not be cytotoxic at the tested concentrations or may have a proliferative effect. | Consider testing a wider range of concentrations or a different cell line. |
| All assays show low viability. | The compound is likely cytotoxic. | Proceed with dose-response experiments to determine the IC50 value using a reliable assay. |
Experimental Protocols
Protocol 1: Cell-Free Interference Control for MTT/XTT Assays
This protocol is designed to determine if this compound directly reduces the MTT or XTT reagent.
Materials:
-
96-well plate
-
Cell culture medium (the same used in your experiments)
-
This compound stock solution
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium at the same concentrations used in your cell-based experiments.
-
Add 100 µL of each concentration to triplicate wells of a 96-well plate.
-
Include control wells containing 100 µL of medium only (no compound).
-
Add the MTT (to a final concentration of 0.5 mg/mL) or XTT reagent (according to the manufacturer's instructions) to each well.
-
Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours) at 37°C.
-
For the MTT assay, add 100 µL of solubilization buffer to each well and incubate for at least 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT).
Interpretation of Results:
-
No color change/absorbance similar to the medium-only control: No direct interference is observed.
-
A dose-dependent increase in color/absorbance in the absence of cells: Direct interference is confirmed.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay based on the binding of the dye to cellular proteins.[5][6]
Caption: Step-by-step workflow of the SRB cytotoxicity assay.
Protocol 3: Neutral Red (NR) Uptake Assay
This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.[4][17]
Caption: Step-by-step workflow of the Neutral Red uptake assay.
Protocol 4: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture supernatant.[14][15]
Caption: Step-by-step workflow of the LDH cytotoxicity assay.
Data Presentation
When comparing the effects of this compound using different viability assays, it is crucial to present the data clearly. The following table provides an example of how to summarize and compare IC50 values obtained from different methods.
| Cell Line | Assay Method | This compound IC50 (µM) | Notes |
| MCF-7 | MTT | > 200 | Suspected interference leading to artificially high viability. |
| XTT | > 200 | Suspected interference leading to artificially high viability. | |
| SRB | 75.4 | No interference observed. | |
| Neutral Red | 82.1 | No interference observed. | |
| LDH (% Cytotoxicity at 100 µM) | 65% | Indicates significant cell death. | |
| A549 | MTT | > 200 | Suspected interference leading to artificially high viability. |
| SRB | 98.2 | No interference observed. |
By employing the appropriate controls, troubleshooting workflows, and alternative assays outlined in this guide, researchers can confidently assess the true biological activity of this compound and other phenolic compounds, ensuring the integrity and accuracy of their cell viability data.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. qualitybiological.com [qualitybiological.com]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cobalt-based tetrazolium salts reduction test to assay polyphenols. | Isaac Ginsburg [openscholar.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 13. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Validation & Comparative
Potency Under the Microscope: A Comparative Analysis of m-Tyramine and p-Tyramine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological potency of m-Tyramine (B1210026) hydrobromide and p-Tyramine hydrobromide. By presenting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and scientific research endeavors.
Executive Summary
m-Tyramine and p-tyramine, positional isomers of the endogenous trace amine, exhibit distinct pharmacological profiles. This guide delves into their comparative potency at key G-protein coupled receptors (GPCRs), namely the dopamine (B1211576) D2 receptor (D2R), the trace amine-associated receptor 1 (TAAR1), and adrenergic receptors. Experimental data reveals that while both isomers display activity at the D2R, their potency and efficacy in activating various signaling pathways differ significantly. Notably, p-tyramine demonstrates a higher potency at the rat TAAR1 compared to m-tyramine. Their interactions with adrenergic receptors appear to be primarily indirect, mediated by the release of norepinephrine (B1679862).
Data Presentation: Quantitative Comparison of Potency
The following tables summarize the quantitative data on the potency and efficacy of m-tyramine and p-tyramine at the dopamine D2 receptor, as determined by bioluminescence resonance energy transfer (BRET) assays measuring G-protein activation and β-arrestin 2 recruitment.
Table 1: Potency (pEC50) of Tyramine (B21549) Isomers at the Dopamine D2 Receptor
| Ligand | GoB | Gz | Gi2 | β-arrestin 2 |
| m-Tyramine | 5.23 ± 0.08 | 5.30 ± 0.10 | 5.28 ± 0.09 | 4.90 ± 0.12 |
| p-Tyramine | 5.86 ± 0.06 | 5.70 ± 0.06 | 5.74 ± 0.06 | 5.24 ± 0.08 |
| Dopamine (reference) | 7.74 ± 0.04 | 7.54 ± 0.05 | 7.58 ± 0.04 | 7.02 ± 0.05 |
Data is presented as mean ± SEM. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Efficacy (Emax) of Tyramine Isomers at the Dopamine D2 Receptor (relative to Dopamine)
| Ligand | GoB | Gz | Gi2 | β-arrestin 2 |
| m-Tyramine | 102 ± 5% | 98 ± 7% | 101 ± 6% | 78 ± 8% |
| p-Tyramine | 105 ± 4% | 103 ± 5% | 104 ± 4% | 95 ± 6% |
| Dopamine (reference) | 100% | 100% | 100% | 100% |
Data is presented as mean ± SEM. Emax is the maximum response achievable by an agonist.
Trace Amine-Associated Receptor 1 (TAAR1)
Direct quantitative comparison of m-tyramine and p-tyramine at the human TAAR1 is limited in the current literature. However, studies on the rat TAAR1 show a clear rank order of potency for cAMP production: p-tyramine > β-phenylethylamine > tryptamine (B22526) > octopamine (B1677172) > m-tyramine > dopamine . This indicates that p-tyramine is a more potent agonist than m-tyramine at the rat TAAR1. The EC50 for p-tyramine at the human TAAR1 has been reported to be in the range of 70 to 1100 nM[1].
Adrenergic Receptors
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparison of m-tyramine and p-tyramine.
Experimental Protocols
Dopamine D2 Receptor (D2R) Functional Assay using BRET
This protocol outlines the methodology for assessing the potency and efficacy of m-tyramine and p-tyramine at the D2R by measuring G-protein activation and β-arrestin 2 recruitment using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293T cells
-
Expression plasmids for D2R tagged with Renilla luciferase (Rluc)
-
Expression plasmids for GαoB, Gαz, Gαi2, and β-arrestin 2 tagged with Yellow Fluorescent Protein (YFP)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Poly-L-lysine coated white, clear-bottom 96-well plates
-
m-Tyramine hydrobromide and p-Tyramine hydrobromide stock solutions
-
Coelenterazine h (Rluc substrate)
-
BRET-compatible microplate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
For transfection, plate cells in 10-cm dishes.
-
Co-transfect cells with plasmids encoding D2R-Rluc and the respective YFP-tagged G-protein subunit or β-arrestin 2 using a suitable transfection reagent (e.g., polyethyleneimine).
-
-
Cell Plating:
-
24 hours post-transfection, detach the cells and resuspend them in fresh medium.
-
Plate the cells at a density of 30,000-50,000 cells per well in poly-L-lysine coated white, clear-bottom 96-well plates.
-
Incubate for another 24 hours.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of m-tyramine and p-tyramine hydrobromide in assay buffer.
-
Aspirate the culture medium from the wells and replace it with the different concentrations of the tyramine isomers.
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
BRET Measurement:
-
Add coelenterazine h to each well to a final concentration of 5 µM.
-
Immediately measure the luminescence signals at two wavelengths: one for Rluc (e.g., 480 nm) and one for YFP (e.g., 530 nm) using a BRET-compatible microplate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the YFP signal by the Rluc signal.
-
Plot the BRET ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values.
-
TAAR1 Functional Assay (cAMP Measurement) using BRET
This protocol describes a method to assess the agonist activity of m-tyramine and p-tyramine at the human TAAR1 (hTAAR1) by measuring changes in intracellular cyclic AMP (cAMP) levels using a BRET-based cAMP biosensor (e.g., CAMYEL).
Materials:
-
HEK293 cells
-
Expression plasmid for hTAAR1
-
Expression plasmid for a BRET-based cAMP biosensor (e.g., CAMYEL - YFP-Epac-Rluc)
-
Cell culture medium and supplements
-
White 96-well plates
-
This compound and p-Tyramine hydrobromide stock solutions
-
Coelenterazine h
-
BRET-compatible microplate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture and transfect HEK293 cells with plasmids for hTAAR1 and the cAMP biosensor as described in the D2R BRET assay protocol.
-
-
Cell Plating:
-
Plate the transfected cells in white 96-well plates and incubate for 24 hours.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of m-tyramine and p-tyramine hydrobromide.
-
Add the different concentrations of the tyramine isomers to the wells.
-
Incubate at room temperature for 15 minutes.
-
-
BRET Measurement:
-
Add coelenterazine h to each well (final concentration 5 µM).
-
Measure the Rluc and YFP luminescence signals.
-
-
Data Analysis:
-
Calculate the BRET ratio. An increase in cAMP leads to a decrease in the BRET signal from the CAMYEL sensor.
-
Plot the change in BRET ratio against the agonist concentration and fit the data to determine pEC50 values.
-
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of m-tyramine and p-tyramine for the D2R.
Materials:
-
Cell membranes prepared from cells expressing the D2R (e.g., CHO or HEK293 cells)
-
Radioligand with high affinity for D2R (e.g., [³H]-spiperone or [³H]-raclopride)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
This compound and p-Tyramine hydrobromide stock solutions
-
Non-specific binding control (e.g., a high concentration of a known D2R antagonist like haloperidol)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration close to its Kd.
-
Add increasing concentrations of the unlabeled tyramine isomers (competitors).
-
For total binding wells, add only buffer instead of the competitor.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Validating the Specificity of m-Tyramine Hydrobromide in Receptor Binding Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of m-Tyramine hydrobromide's receptor binding specificity against other structurally related trace amines. Understanding the binding profile of m-Tyramine is crucial for interpreting experimental results accurately and avoiding potential off-target effects in drug development. This document summarizes available quantitative data, details experimental protocols for receptor binding assays, and visualizes key experimental workflows and signaling pathways.
Comparative Receptor Binding Affinity
The following tables summarize the available quantitative data on the binding affinities of m-Tyramine and its common alternatives—p-Tyramine, Octopamine, and β-Phenylethylamine—across various receptor families. It is important to note that the data is compiled from multiple sources and experimental conditions may vary, which can influence the absolute values.
Table 1: Binding Affinities (Ki, Kd, IC50, EC50) of m-Tyramine and Alternatives at Key Receptors
| Ligand | Receptor | Species | Assay Type | Affinity Value | Unit | Reference |
| m-Tyramine | Dopamine (B1211576) D2 | Human | G-protein Coupling (pEC50) | 5.38 | - | [1] |
| TAAR1 | Rat | cAMP Production (EC50) | >10,000 | nM | ||
| p-Tyramine | Dopamine D2 | Human | G-protein Coupling (pEC50) | 6.06 | - | [1] |
| TAAR1 | Rat | cAMP Production (EC50) | 69 | nM | [2] | |
| Octopamine | TAAR1 | Rat | cAMP Production (EC50) | >1,000 | nM | [2] |
| α-Adrenergic | Mammalian | - | 400-2000 fold lower than Norepinephrine | - | [3] | |
| β-Adrenergic | Mammalian | - | 400-2000 fold lower than Norepinephrine | - | [3] | |
| β-Phenylethylamine | TAAR1 | Rat | cAMP Production (EC50) | 240 | nM | [2] |
| α1-Adrenergic | Rat | Radioligand Displacement (Ki) | ~25 | µM | ||
| α2-Adrenergic | Rat | Radioligand Displacement (Ki) | ~1.2 | µM | [4] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Experimental Protocols
To ensure the validity and reproducibility of receptor binding data, standardized experimental protocols are essential. Below are detailed methodologies for common receptor binding assays used to determine ligand specificity.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.[3]
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[5]
-
The homogenate is centrifuged to pellet the cell membranes.[5]
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[5]
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[5]
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.[3]
-
Each well contains:
-
A fixed concentration of the radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors).
-
A range of concentrations of the unlabeled test compound.
-
The membrane preparation.
-
-
The plate is incubated to allow the binding to reach equilibrium.[3]
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.[3]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[5]
4. Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.[5]
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. researchgate.net [researchgate.net]
- 2. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Modulation of resistance artery tone by the trace amine β-phenylethylamine: dual indirect sympathomimetic and α1-adrenoceptor blocking actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Navigating Specificity: A Comparison of m-Tyramine Hydrobromide Cross-Reactivity in Commercial Immunoassays
For Immediate Release
Researchers and drug development professionals require a nuanced understanding of the specificity of commercially available immunoassays. This guide provides a comparative analysis of the cross-reactivity of m-Tyramine hydrobromide, a compound of increasing interest, in commonly used immunoassays for the detection of catecholamines and metanephrines. The data presented herein, summarized from manufacturer's product literature and independent studies, aims to equip scientists with the necessary information to make informed decisions when selecting an appropriate assay for their research needs.
Understanding the Stakes: The Impact of Cross-Reactivity
In the intricate world of immunoassays, specificity is paramount. Cross-reactivity, the phenomenon where an antibody binds to molecules other than its target analyte, can lead to inaccurate quantification and potentially misleading results. For researchers studying biogenic amines, the structural similarity between compounds like m-Tyramine and key neurotransmitters such as dopamine (B1211576) and norepinephrine (B1679862) necessitates a thorough evaluation of assay specificity. This guide focuses on this compound, a salt form of the meta-isomer of tyramine (B21549), to provide a focused resource on its potential for interference in widely used enzyme-linked immunosorbent assay (ELISA) kits.
Comparative Analysis of Cross-Reactivity
The following tables summarize the reported cross-reactivity of tyramine and its isomers in several commercially available ELISA kits designed for the quantification of catecholamines and their metabolites. It is important to note that specific data for this compound is often not explicitly reported by manufacturers. In such cases, data for the parent compound, Tyramine, is provided as the closest available indicator of potential cross-reactivity.
Table 1: Cross-Reactivity of Tyramine in Catecholamine ELISA Kits
| Immunoassay Kit | Manufacturer | Analyte | Cross-Reactivity of Tyramine (%) |
| Noradrenaline High Sensitive ELISA | Eagle Biosciences | Noradrenaline | < 0.005[1] |
| Mouse / Rat Dopamine ELISA | Eagle Biosciences | Dopamine | < 0.020[2] |
Table 2: Reported Cross-Reactivity in Metanephrine Immunoassays
| Immunoassay Kit | Manufacturer | Analyte | Reported Cross-Reacting Substances (Cross-Reactivity %) |
| Metanephrine ELISA | IBL International | Metanephrine | Adrenaline (0.327), Normetanephrine (0.151), Caffeic acid (0.004). Other tested substances < 0.01.[3] |
Note: While Tyramine is not explicitly listed in the cross-reactivity data for the Metanephrine ELISA kit, the low percentage of other structurally related compounds suggests a negligible level of interference.
Experimental Determination of Cross-Reactivity: A Methodological Overview
The assessment of immunoassay cross-reactivity is a critical component of assay validation. The most common method employed is the competitive ELISA format. Below is a detailed protocol that outlines the typical workflow for determining the percentage of cross-reactivity of a compound like this compound in a competitive immunoassay.
Principle of Competitive ELISA for Cross-Reactivity Assessment
In a competitive ELISA, the analyte in the sample competes with a fixed amount of labeled analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample. To determine cross-reactivity, the compound of interest (e.g., this compound) is introduced into the assay at various concentrations to assess its ability to displace the labeled analyte from the antibody, and its response is compared to that of the target analyte.
Generalized Experimental Protocol
-
Plate Coating: The wells of a microtiter plate are coated with a capture antibody specific for the target analyte (e.g., anti-dopamine antibody).
-
Blocking: Any remaining non-specific binding sites on the plate are blocked using a blocking buffer (e.g., a solution containing bovine serum albumin or non-fat dry milk).
-
Preparation of Standards and Test Compound:
-
A standard curve is prepared by serially diluting a known concentration of the target analyte.
-
A separate dilution series is prepared for the test compound (this compound).
-
-
Competitive Reaction: The standards and the test compound dilutions are added to the coated wells, followed by the addition of a fixed concentration of enzyme-labeled target analyte (e.g., dopamine-HRP conjugate). The plate is then incubated to allow for competitive binding.
-
Washing: The wells are washed to remove any unbound reagents.
-
Substrate Addition: A chromogenic substrate is added to the wells. The enzyme bound to the antibody will catalyze a color change.
-
Signal Measurement: The absorbance of each well is read using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
The absorbance values are plotted against the concentration for both the standard and the test compound.
-
The concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50) is determined from its standard curve.
-
The concentration of the test compound that causes 50% inhibition of the maximum signal is also determined.
-
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100
-
Visualizing the Process
To further elucidate the experimental workflow and the underlying principles, the following diagrams are provided.
Conclusion
The data compiled in this guide indicates that the cross-reactivity of tyramine in the evaluated commercially available immunoassays for catecholamines is minimal. While direct data for this compound is scarce, the low cross-reactivity of the structurally similar parent compound, tyramine, provides a strong indication of high specificity in these kits. Researchers must, however, remain vigilant and, when necessary, perform their own cross-reactivity studies, particularly when working with complex biological matrices or when the presence of high concentrations of potentially interfering substances is suspected. This guide serves as a foundational resource to aid in the critical process of immunoassay selection and data interpretation.
References
A Comparative Analysis of m-Tyramine Hydrobromide and Octopamine: Receptor Interactions, Signaling, and Physiological Effects
A comprehensive examination of m-Tyramine hydrobromide and octopamine (B1677172) reveals distinct yet overlapping pharmacological profiles. While both are structurally related biogenic amines, their interactions with various receptor systems, subsequent downstream signaling cascades, and resulting physiological effects exhibit key differences, particularly between invertebrates and vertebrates.
This guide provides a detailed comparative analysis of this compound and octopamine, presenting quantitative data on their receptor binding affinities and functional potencies. It further delves into their downstream signaling pathways and diverse physiological consequences, supported by detailed experimental protocols for key assays.
Receptor Binding Affinity and Functional Potency
The interaction of m-Tyramine and octopamine with a range of receptors demonstrates varying degrees of affinity and potency. While octopamine is a well-established agonist at its own family of receptors in invertebrates, both compounds exhibit complex interactions with adrenergic and dopaminergic systems, particularly in vertebrates.
| Receptor Subtype | Ligand | Organism/Tissue | Binding Affinity (Kd/Ki) | Functional Potency (EC50/IC50) |
| Tyramine (B21549) Receptor | Tyramine | Locusta migratoria (brain) | 6.11 ± 0.71 nM (Kd)[1] | - |
| Octopamine Receptor | Octopamine | Locusta migratoria (brain) | 5.65 ± 0.91 nM (Kd)[1] | - |
| β-adrenergic-like Octopamine Receptor (CsOA2B2) | Octopamine | Chilo suppressalis (HEK-293 cells) | - | 2.33 nM (EC50, cAMP production)[2] |
| β-adrenergic-like Octopamine Receptor (CsOA2B2) | Tyramine | Chilo suppressalis (HEK-293 cells) | - | 2760 nM (EC50, cAMP production)[2] |
| β-adrenergic-like Octopamine Receptor (BdOctβR1) | Octopamine | Bactrocera dorsalis (HEK-293 cells) | - | 0.911 nM (EC50, cAMP production)[3] |
| β-adrenergic-like Octopamine Receptor (BdOctβR1) | Tyramine | Bactrocera dorsalis (HEK-293 cells) | - | 19.7 nM (EC50, cAMP production)[3] |
| Dopamine (B1211576) D1 Receptor | Octopamine | Rabbit (jejunum) | - | Induces relaxation, suggesting agonism[4] |
| Human TAAR1 | m-Tyramine | Human (HEK-293 cells) | - | ~320 nM (EC50, cAMP production)[5] |
| Mammalian α- and β-adrenergic receptors | Octopamine | Mammals | 400- to 2,000-fold lower affinity than norepinephrine[6] | - |
Table 1: Comparative Receptor Binding Affinities and Functional Potencies. This table summarizes the available quantitative data for the interaction of m-Tyramine and octopamine with various receptor subtypes.
Downstream Signaling Pathways
The binding of m-Tyramine and octopamine to their respective receptors initiates distinct intracellular signaling cascades, often leading to opposing cellular responses.
Octopamine primarily signals through two main pathways in invertebrates:
-
OCTOPAMINE1 Receptors: Activation of these receptors, which are similar to α-adrenergic receptors, leads to an increase in intracellular calcium (Ca2+) levels.[6]
-
OCTOPAMINE2 Receptors: These receptors, resembling β-adrenergic receptors, are coupled to the activation of adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) production.[6]
In vertebrates, octopamine can also stimulate dopamine D1 receptors, leading to an increase in cAMP.[4]
m-Tyramine , on the other hand, can exert its effects through:
-
Tyramine Receptors (TARs): In invertebrates, activation of TAR1 and TAR2 can lead to a decrease in both intracellular Ca2+ and cAMP levels.
-
Trace Amine-Associated Receptor 1 (TAAR1): In vertebrates, m-Tyramine is an agonist at TAAR1, which can also modulate cAMP levels.[6]
-
Indirect Adrenergic and Dopaminergic Action: m-Tyramine can be taken up into nerve terminals and displace norepinephrine (B1679862) and dopamine from storage vesicles, leading to an indirect sympathomimetic effect.[7] Furthermore, it can be converted to dopamine by the enzyme CYP2D6.[8]
Physiological Effects: A Tale of Two Systems
The physiological consequences of m-Tyramine and octopamine activation are diverse and often context-dependent, showing significant divergence between invertebrate and vertebrate systems.
Invertebrate Physiology
In invertebrates, octopamine and tyramine often exhibit antagonistic effects, acting as key modulators of behavior and physiology.
| Physiological Process | Effect of Octopamine | Effect of m-Tyramine | Supporting Data |
| Neuromuscular Function | Increases excitatory junction potential (EJP) amplitude.[9] | Decreases EJP amplitude.[9] | Octopamine (10⁻⁶ M) augments EJP amplitude, while tyramine (10⁻⁶ M) attenuates it in Drosophila larvae.[9] |
| Locomotion | Increases locomotor activity.[10] | Decreases locomotor activity, increases pausing.[10] | Mutants with elevated tyramine and reduced octopamine show severe locomotion defects.[10] |
| Vision | Increases photoreceptor response.[11] | Decreases photoreceptor response.[11] | Octopamine (10⁻³ M) increases ERG response, while tyramine (10⁻⁴ M) decreases it in honeybees.[11] |
| Metabolism | Mobilizes energy reserves, increases metabolic rate.[12] | Can have opposing effects, linked to satiety signals.[12] | - |
Table 2: Comparative Physiological Effects in Invertebrates. This table highlights the often opposing roles of octopamine and m-Tyramine in key physiological processes in insects.
Vertebrate Physiology
In vertebrates, the effects of these amines are primarily mediated through their interactions with adrenergic and dopaminergic receptors, as well as TAAR1.
| Physiological System | Effect of Octopamine | Effect of m-Tyramine | Supporting Data |
| Cardiovascular | Can cause vasoconstriction and increase blood pressure at high doses.[6] | Increases blood pressure and heart rate, primarily through indirect release of norepinephrine.[13][14] | Intravenous tyramine increases mean arterial blood pressure and heart rate in anesthetized rats.[13] |
| Adipose Tissue | Stimulates lipolysis through β3-adrenergic receptors. | Can induce lipolysis via a pre-synaptic mechanism.[15] | Octopamine is fully lipolytic in garden dormouse and Siberian hamster adipocytes.[16] |
| Central Nervous System | Limited direct effects due to poor blood-brain barrier penetration. | Acts as a neuromodulator, can be converted to dopamine.[8] | Tyramine excites rat subthalamic neurons through a dopamine-dependent mechanism.[17] |
Table 3: Comparative Physiological Effects in Vertebrates. This table summarizes the known effects of octopamine and m-Tyramine on major physiological systems in vertebrates.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the receptor of interest in an appropriate ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration.
-
-
Binding Reaction:
-
In a series of tubes or a microplate, combine the membrane preparation, a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled test compound (m-Tyramine or octopamine).
-
Include control tubes for total binding (no unlabeled ligand) and non-specific binding (a high concentration of a known potent unlabeled ligand).
-
Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP, a key second messenger.
Protocol:
-
Cell Culture:
-
Plate cells expressing the G-protein coupled receptor of interest in a multi-well plate and grow to an appropriate confluency.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound (m-Tyramine or octopamine) to the wells. Include a positive control (e.g., forskolin, a direct activator of adenylyl cyclase) and a negative control (buffer alone).
-
Incubate for a specific time at a controlled temperature to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available detection kit, which may be based on various principles such as competitive enzyme-linked immunosorbent assay (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET), or a luciferase-based reporter system.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
Conclusion
The comparative analysis of this compound and octopamine underscores the nuanced and context-dependent nature of their pharmacological actions. In invertebrates, they often function as antagonistic neuromodulators, fine-tuning a wide array of physiological processes. In vertebrates, their effects are largely dictated by their interactions with the adrenergic and dopaminergic systems, with m-Tyramine exhibiting significant indirect sympathomimetic activity. A thorough understanding of these differences is crucial for researchers and drug development professionals exploring the therapeutic potential and toxicological implications of these biogenic amines. Future research should focus on generating more comprehensive comparative data, particularly regarding their binding affinities and functional potencies at a wider range of vertebrate receptor subtypes.
References
- 1. Detection of Ligand-binding to Membrane Proteins by Capacitance Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Characterization of a β-Adrenergic-Like Octopamine Receptor in the Oriental Fruit Fly, Bactrocera dorsalis (Hendel) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octopamine relaxes rabbit jejunal smooth muscle by selective activation of dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Octopamine - Wikipedia [en.wikipedia.org]
- 7. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dopamine formation from tyramine by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Discovery of D1 Dopamine Receptor Positive Allosteric Modulators: Characterization of Pharmacology and Identification of Residues that Regulate Species Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential mechanisms of action of the trace amines octopamine, synephrine and tyramine on the porcine coronary and m… [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Cardiovascular effects of tyramine: adrenergic and cholinergic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A [frontiersin.org]
- 15. Tyramine in the assessment of regional adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Expression analysis of octopamine and tyramine receptors in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tyrosine and tyramine increase endogenous ganglionic morphine and dopamine levels in vitro and in vivo: cyp2d6 and tyrosine hydroxylase modulation demonstrates a dopamine coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Purity and Identity of m-Tyramine Hydrobromide via Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the unequivocal identity and purity of neuroactive compounds like m-Tyramine hydrobromide is a critical first step in any experimental workflow. This guide provides a comparative analysis of this compound using mass spectrometry, offering supporting data and detailed experimental protocols to differentiate it from its isomers and potential impurities.
This document outlines the expected mass spectrometry data for this compound and contrasts it with its positional isomers, o-Tyramine and p-Tyramine. The provided experimental protocol details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a powerful analytical technique for the sensitive and selective quantification of small molecules in complex matrices.
Data Presentation: Comparative Mass Spectrometry Data
The identity of tyramine (B21549) isomers can be confirmed by their unique fragmentation patterns in mass spectrometry. The hydrobromide salt of m-Tyramine will dissociate in the ion source, and the free base will be protonated, typically yielding a protonated molecule [M+H]⁺.
The molecular weight of this compound is 218.09 g/mol , with the free base having a molecular weight of 137.18 g/mol . The primary ion observed in positive ion mode mass spectrometry for all tyramine isomers is the protonated molecule [M+H]⁺ at an m/z of approximately 138.1. However, the fragmentation pattern generated by collision-induced dissociation (CID) allows for their differentiation.
Below is a summary of the key mass-to-charge ratios (m/z) for the protonated molecule and major fragments of m-Tyramine and its common isomers. It is important to note that fragmentation patterns can be influenced by the analytical technique (e.g., GC-MS vs. LC-MS/MS) and the instrument parameters.
| Compound | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Analytical Method |
| m-Tyramine | 137.18 | ~138.1 | 108 | GC-MS |
| o-Tyramine | 137.18 | ~138.1 | 108, 137, 30 | GC-MS |
| p-Tyramine | 137.18 | ~138.1 | 121.1 | LC-MS/MS |
Note: The data presented is compiled from publicly available resources and may vary based on experimental conditions.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the confirmation of this compound purity and identity using LC-MS/MS.
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To confirm the identity and purity of this compound by comparing its retention time and mass spectral data against a known standard and its isomers.
Materials:
-
This compound sample
-
Reference standards for m-Tyramine, o-Tyramine, and p-Tyramine
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
0.1% Formic acid in water (Mobile Phase A)
-
0.1% Formic acid in acetonitrile (Mobile Phase B)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Prepare working standard solutions of m-Tyramine, o-Tyramine, and p-Tyramine at a concentration of 1 µg/mL in the initial mobile phase composition.
-
Prepare a working sample solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase composition.
LC-MS/MS Method:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient elution using Mobile Phase A and Mobile Phase B.
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode:
-
Full Scan: m/z 100-250 to confirm the presence of the [M+H]⁺ ion at m/z 138.1.
-
Product Ion Scan (MS/MS): Precursor ion selection of m/z 138.1 with collision-induced dissociation (CID) to generate fragment ions. Optimize collision energy to obtain a characteristic fragmentation pattern.
-
Data Analysis:
-
Identity Confirmation: The retention time of the main peak in the sample chromatogram should match that of the m-Tyramine reference standard. The mass spectrum of this peak should show a prominent ion at m/z 138.1. The MS/MS spectrum of the m/z 138.1 ion from the sample should match the fragmentation pattern of the m-Tyramine reference standard.
-
Purity Assessment: The purity of the this compound sample can be estimated by the relative area of the main peak in the chromatogram. The presence of peaks with different retention times and/or different mass spectra may indicate impurities.
-
Isomer Differentiation: The retention times of the three tyramine isomers may differ under the specified LC conditions. Furthermore, their MS/MS fragmentation patterns will be distinct, allowing for unambiguous identification. Compare the fragmentation pattern of the sample to the reference spectra of all three isomers to ensure the absence of o- and p-Tyramine.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical process for confirming the identity of an unknown tyramine sample by comparing its fragmentation pattern to known standards.
Orthogonal Validation of m-Tyramine Hydrobromide's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of m-Tyramine (B1210026) hydrobromide with its structural isomer, p-Tyramine, and the endogenous neurotransmitter, dopamine (B1211576). The information presented is supported by experimental data from peer-reviewed studies to assist researchers in evaluating its potential applications.
Introduction to m-Tyramine
m-Tyramine, or 3-tyramine, is a trace amine neuromodulator. Like its more commonly studied isomer p-tyramine, it is an endogenous compound that can influence adrenergic and dopaminergic systems. Its biological effects are primarily attributed to its interaction with dopamine receptors, trace amine-associated receptor 1 (TAAR1), and its ability to induce the release of catecholamines. This guide focuses on the orthogonal validation of these activities, providing a comparative analysis to aid in research and development.
Comparative Biological Activity
The biological activity of m-Tyramine is best understood in comparison to its positional isomer, p-Tyramine, and the principal catecholamine, dopamine. The following tables summarize the available quantitative data for their activity at key molecular targets.
Dopamine D2 Receptor Functional Activity
Activation of the dopamine D2 receptor (D2R) is a critical aspect of dopaminergic signaling. The following table compares the functional potency and efficacy of m-Tyramine, p-Tyramine, and dopamine in activating various signaling pathways downstream of the D2R, including G-protein activation (GoB, Gz, Gi2) and β-arrestin 2 recruitment.
| Compound | D2R Signaling Pathway | pEC50 | Emax (%) |
| m-Tyramine | GoB | 5.53 ± 0.07 | 78 ± 4 |
| Gz | 5.23 ± 0.12 | 87 ± 8 | |
| Gi2 | 5.48 ± 0.10 | 90 ± 7 | |
| β-arrestin 2 | < 5 | N/D | |
| p-Tyramine | GoB | 6.08 ± 0.05 | 92 ± 4 |
| Gz | 5.89 ± 0.08 | 98 ± 6 | |
| Gi2 | 6.13 ± 0.06 | 100 ± 5 | |
| β-arrestin 2 | 5.27 ± 0.15 | 60 ± 7 | |
| Dopamine | GoB | 7.37 ± 0.04 | 100 ± 3 |
| Gz | 7.15 ± 0.05 | 100 ± 4 | |
| Gi2 | 7.42 ± 0.04 | 100 ± 3 | |
| β-arrestin 2 | 6.89 ± 0.08 | 100 ± 6 |
Data sourced from a study on the coupling and binding profile of dopamine, p-tyramine, and m-tyramine at the D2R.[1] pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist. N/D: Not determinable.
Trace Amine-Associated Receptor 1 (TAAR1) Activity
TAAR1 is a G-protein coupled receptor that is activated by trace amines. Its activation leads to the production of cyclic AMP (cAMP). The following information provides a comparative view of m-Tyramine and p-Tyramine's activity at this receptor.
In studies on recombinant human TAAR1 expressed in COS-7 cells, the rank order of potency for cAMP production was found to be: p-tyramine > β-phenylethylamine > octopamine (B1677172) > dopamine >> tryptamine (B22526), histamine, serotonin, norepinephrine (B1679862) .[2] Another study confirmed this rank order, with m-tyramine being less potent than p-tyramine: p-tyramine > β-phenylethylamine > tryptamine > octopamine > m-tyramine >> dopamine .[3]
| Compound | Receptor | Assay | Potency (EC50) |
| p-Tyramine | Human TAAR1 | cAMP Production | 214 nM |
| m-Tyramine | Human TAAR1 | cAMP Production | Less potent than p-Tyramine |
EC50 value for p-Tyramine from a study on TAAR1 ligands.[2]
Catecholamine Release
A primary mechanism of action for tyramine (B21549) isomers is the displacement of catecholamines, such as norepinephrine, from storage vesicles in nerve terminals. This "indirect sympathomimetic" effect is a key contributor to their physiological effects.
Studies on isolated rat vasa deferentia have shown that both m-tyramine and p-tyramine induce the release of ³H-noradrenaline. In these studies, after inhibition of vesicular uptake and monoamine oxidase (MAO), octopamines were found to be 6 to 7 times less potent than the corresponding tyramines in releasing noradrenaline.[3] When vesicular uptake was intact but MAO was inhibited, this difference decreased.[3] This suggests that both m- and p-tyramine are effective catecholamine releasing agents, with their potency influenced by cellular uptake and metabolism.
Signaling Pathways and Experimental Workflows
To visually represent the biological processes involved in m-Tyramine's activity, the following diagrams have been generated using Graphviz.
Dopamine D2 Receptor Signaling
The following diagram illustrates the signaling cascade following the activation of the D2 dopamine receptor by an agonist, leading to the modulation of adenylyl cyclase activity and downstream cellular responses.
Catecholamine Release Mechanism
This diagram outlines the process by which tyramine analogs enter the presynaptic neuron and induce the release of norepinephrine from synaptic vesicles.
Experimental Workflow: Radioligand Binding Assay
The following workflow illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the biological activity of m-Tyramine hydrobromide.
Radioligand Binding Assay for Adrenergic/Dopaminergic Receptors
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a specific G-protein coupled receptor.
1. Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human D2 dopamine receptor).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).
-
50 µL of various concentrations of the test compound (this compound).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors).
-
100 µL of the prepared cell membrane suspension.
-
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Catecholamine Release Assay from PC12 Cells
This protocol describes a method to measure the release of catecholamines (e.g., norepinephrine) from a cell line model of sympathoadrenal cells.
1. Cell Culture and Loading:
-
Culture PC12 cells in appropriate medium (e.g., DMEM with horse and fetal bovine serum).
-
Seed the cells onto collagen-coated plates and allow them to adhere.
-
Differentiate the cells with Nerve Growth Factor (NGF) for several days to induce a neuronal phenotype.
-
Load the cells with a radioactive catecholamine precursor, such as [³H]norepinephrine, by incubating them in a buffer containing the radiolabel for a specified time (e.g., 1-2 hours).
-
Wash the cells extensively with a buffer (e.g., Krebs-Ringer-HEPES) to remove extracellular radiolabel.
2. Release Experiment:
-
Pre-incubate the cells in fresh buffer for a period to establish a stable baseline release.
-
Replace the buffer with a solution containing the test compound (this compound) at various concentrations.
-
Collect the supernatant at specified time points (e.g., 1, 2, 5, 10 minutes).
-
As a positive control for maximal release, use a high concentration of potassium chloride (e.g., 56 mM) to depolarize the cells.
3. Quantification:
-
After the final collection, lyse the cells with a lysis buffer (e.g., containing a detergent like Triton X-100) to determine the remaining intracellular radioactivity.
-
Measure the radioactivity in the collected supernatants and the cell lysate using a scintillation counter.
4. Data Analysis:
-
Express the amount of catecholamine released at each time point as a percentage of the total radioactivity present in the cells at the beginning of that collection period.
-
Construct dose-response curves by plotting the percentage of release against the concentration of this compound.
-
Determine the EC50 value for catecholamine release.
TAAR1 Functional Assay (cAMP Accumulation)
This protocol outlines a method to measure the activation of TAAR1 by quantifying the intracellular accumulation of cyclic AMP (cAMP).
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) in the appropriate medium.
-
Transiently transfect the cells with a plasmid encoding human TAAR1. Co-transfection with a reporter system, such as a cAMP-responsive element (CRE) linked to a luciferase or β-galactosidase gene, can also be performed.
2. cAMP Accumulation Assay:
-
After transfection (e.g., 24-48 hours), pre-incubate the cells in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with various concentrations of the test compound (this compound) for a defined period (e.g., 15-30 minutes) at 37°C.
-
As a positive control, use a known TAAR1 agonist like p-tyramine or a direct activator of adenylyl cyclase like forskolin.
3. Quantification of cAMP:
-
Terminate the stimulation and lyse the cells.
-
Measure the intracellular cAMP levels using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
4. Data Analysis:
-
Generate dose-response curves by plotting the measured cAMP levels against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax values for this compound by non-linear regression analysis.
Conclusion
This compound demonstrates activity at key neurochemical targets, including the dopamine D2 receptor and TAAR1, and as a catecholamine releasing agent. The provided comparative data indicates that while it shares mechanisms of action with its isomer p-tyramine, there are notable differences in potency and efficacy. Specifically, m-Tyramine appears to be a less potent agonist at both the D2 receptor and TAAR1 compared to p-Tyramine. Its inability to significantly recruit β-arrestin 2 at the D2 receptor, in contrast to p-tyramine and dopamine, suggests a potential for biased agonism that warrants further investigation. The detailed experimental protocols provided in this guide offer a framework for the orthogonal validation of these and other biological activities of this compound, facilitating its further characterization and potential development in various research applications.
References
- 1. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The release of 3H-noradrenaline by p- and m-tyramines and -octopamines, and the effect of deuterium substitution in alpha-position - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark Analysis of m-Tyramine Hydrobromide and Other Endogenous Trace Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of m-Tyramine hydrobromide against other well-known endogenous trace amines, focusing on their interaction with the Trace Amine-Associated Receptor 1 (TAAR1). The information presented is supported by experimental data to aid in research and drug development endeavors.
Trace amines, including m-tyramine, p-tyramine, β-phenylethylamine, tryptamine, and octopamine, are a class of endogenous compounds structurally related to classical monoamine neurotransmitters.[1][2] They exert their physiological effects primarily through the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that modulates monoaminergic systems.[1][3] Understanding the relative potency and signaling of these amines is crucial for elucidating their physiological roles and therapeutic potential.
Quantitative Comparison of Trace Amine Activity at TAAR1
The functional potency of trace amines is typically assessed by their ability to stimulate second messenger production, such as cyclic AMP (cAMP), upon binding to TAAR1. The half-maximal effective concentration (EC₅₀) is a key metric for this comparison. Binding affinity, represented by the inhibition constant (Kᵢ), measures the concentration of a ligand required to occupy 50% of the receptors.
Significant variability in agonist potency has been observed across different species (human, rat, mouse).[3][4] The following tables summarize available data for the functional potency of m-Tyramine and other trace amines at TAAR1.
Table 1: Functional Potency (EC₅₀) of Endogenous Trace Amines at Rat TAAR1
| Compound | EC₅₀ (nM) | Rank Order of Potency | Reference |
| p-Tyramine | 69 | 1 | [5] |
| β-Phenylethylamine | 240 | 2 | [5] |
| Tryptamine | >1,000 | 3 | [5] |
| Octopamine | >1,000 | 4 | [5] |
| m-Tyramine | >1,000 | 5 | [5] |
Data derived from cAMP accumulation assays in HEK293 cells stably expressing rat TAAR1.[5]
Table 2: Comparative Functional Potency (EC₅₀) Ranges of Trace Amines at TAAR1 (Various Species)
| Compound | EC₅₀ Range (nM) | Notes | References |
| p-Tyramine | 70 - 1,100 | Generally more potent at rat TAAR1 than human or mouse. | [3][4] |
| β-Phenylethylamine | 40 - 900 | More potent than tyramine (B21549) at human and mouse TAAR1. | [2][3] |
| Tryptamine | 1,500 - 45,000 | Generally weaker activity. | [5] |
| Octopamine | 2,000 - 10,000 | Generally weaker activity. | [5] |
| m-Tyramine | Lower potency | Consistently shows lower potency compared to p-tyramine and β-phenylethylamine. | [1][5] |
Signaling Pathways and Experimental Workflows
The activation of TAAR1 by trace amines initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to the Gαs subunit of the G protein, which stimulates adenylyl cyclase to increase intracellular cAMP levels. Other signaling pathways, including Gq coupling and β-arrestin recruitment, have also been reported.
TAAR1 Signaling Cascade
Experimental Workflow: TAAR1 Functional Assay
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are standard protocols for key assays used to characterize trace amine activity.
Key Experiment 1: In Vitro cAMP Functional Assay
This assay measures the ability of a compound to stimulate intracellular cAMP production in cells expressing the TAAR1 receptor.
Objective: To determine the functional potency (EC₅₀) and efficacy of this compound and other trace amines at the human TAAR1 receptor.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Expression Plasmid: Plasmid DNA encoding for human TAAR1.
-
Transfection Reagent: e.g., Lipofectamine 2000.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Test Compounds: this compound, p-tyramine, β-phenylethylamine, etc., dissolved in an appropriate vehicle.
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or BRET-based cAMP assay kit.
-
Plate: White, opaque 384-well microplates.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured to ~80% confluency. Cells are then transiently transfected with the human TAAR1 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Seeding: 24 hours post-transfection, cells are detached, centrifuged, and resuspended in stimulation buffer. Cells are seeded into 384-well plates at an optimized density (e.g., 3,000 cells/well).
-
Compound Preparation: A serial dilution of the test compounds is prepared to create a dose-response curve (typically ranging from 1 pM to 100 µM).
-
Stimulation: The test compounds at various concentrations are added to the wells containing the cells. The plate is incubated for a specified period (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
Detection: Following incubation, cell lysis and cAMP detection reagents are added according to the kit manufacturer's instructions. The signal (e.g., fluorescence or luminescence) is read on a compatible plate reader.
-
Data Analysis: The raw data is converted to cAMP concentrations using a standard curve. The dose-response data is then fitted to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the EC₅₀ and maximal response (Eₘₐₓ) for each compound.
Key Experiment 2: Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for the TAAR1 receptor.
Objective: To determine the binding affinity of this compound and other trace amines for the human TAAR1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing human TAAR1.
-
Radioligand: A specific TAAR1 radioligand, such as [³H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine.[6]
-
Binding Buffer: e.g., 20 mM HEPES-NaOH (pH 7.4) containing 10 mM MgCl₂ and 2 mM CaCl₂.[6]
-
Test Compounds: Unlabeled this compound, p-tyramine, etc.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known unlabeled TAAR1 ligand.
-
Filtration Apparatus: 96-well harvester and glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
-
Scintillation Fluid and Counter.
Methodology:
-
Membrane Preparation: HEK293 cells expressing TAAR1 are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes. The final membrane pellet is resuspended in binding buffer. Protein concentration is determined via a protein assay (e.g., BCA).
-
Assay Setup: The assay is performed in a 96-well plate. To each well, add the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kₑ value), and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated (e.g., 60 minutes at 4°C) to allow the binding to reach equilibrium.[6]
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are washed multiple times with ice-cold wash buffer.
-
Counting: The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters is then quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted from the total binding to yield specific binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
References
- 1. TAAR1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 3. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay in Summary_ki [bindingdb.org]
Inter-laboratory validation of an analytical method for m-Tyramine hydrobromide.
An Inter-laboratory Comparison of Analytical Methods for the Quantification of m-Tyramine Hydrobromide
This guide provides a comparative overview of various analytical methodologies for the quantification of this compound, a key neuromodulator with effects on the adrenergic and dopaminergic systems.[1][2][3][4] It is intended for researchers, scientists, and professionals in drug development seeking to establish robust and reliable analytical protocols. This document outlines a framework for an inter-laboratory validation study to ensure method consistency and accuracy across different testing facilities.
Comparative Analysis of Analytical Methods
A variety of analytical techniques have been employed for the determination of tyramine (B21549) and its isomers, including m-tyramine. The choice of method often depends on the required sensitivity, selectivity, and the matrix in which the analyte is being quantified. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a commonly utilized approach. Other methods include Ultra-High Performance Liquid Chromatography (UPLC), spectrofluorimetry, and colorimetric assays.
The following tables summarize the performance characteristics of different analytical methods as reported in the literature. This data provides a basis for selecting an appropriate method for a specific application and for setting performance expectations in an inter-laboratory validation study.
Table 1: Performance Comparison of HPLC and UPLC Methods for Tyramine Analysis
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Precision (RSD%) | Recovery (%) | Reference |
| UPLC with pre-column derivatization | 0.05 mg/L | 0.25 mg/L | Not Specified | 2.1 (repeatability), 3.1 (reproducibility) | 87.3 - 96.8 | [5] |
| HPLC with pre-column derivatization | 0.008 µg/mL (tyr) | 0.024 µg/mL (tyr) | 0.024 - 1.244 µg/mL (tyr) | ≤ 2 | 98.9 - 101.2 | [6] |
| Micellar Liquid Chromatography with pulsed amperometric detection | 10 - 40 ng/mL | 33 - 135 ng/mL | Not Specified | < 2.6 (repeatability), < 4.8 (intermediate precision) | Not Specified | [7] |
| HPLC-UV with derivatization | Not Specified | 25 µg/g cheese | 25 - 300 ng/10 µL | Not Specified | 98.0 | [8] |
| HILIC-MS/MS | 0.13 ppm | 0.42 ppm | Not Specified | Sufficient | Sufficient | [9] |
Table 2: Performance of Other Analytical Methods for Tyramine Analysis
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Features | Reference |
| Spectrofluorimetry | 0.53 - 1.40 ng/mL | 1.76 - 4.68 ng/mL | Direct analysis, good reproducibility (RSD 0.30 - 0.58%) | [10] |
| Colorimetric Method | Comparable to existing methods | Comparable to existing methods | Simple, inexpensive, high correlation with HPLC (r² = 0.9995) | [11] |
| Thin-Layer Chromatography (nTLC) | Comparable to existing methods | Comparable to existing methods | Simple, inexpensive, good correlation with HPLC (r² = 0.9982) | [11] |
Proposed Inter-laboratory Validation Workflow
To ensure the robustness and reproducibility of an analytical method for this compound, an inter-laboratory study is essential. The following workflow is proposed, drawing on principles of method validation.
Caption: Inter-laboratory validation workflow for an analytical method.
Experimental Protocol: HPLC-UV Method for this compound
This protocol describes a general method for the quantification of this compound using High-Performance Liquid Chromatography with UV detection. Participating laboratories in an inter-laboratory study should adhere strictly to this protocol.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or water).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples.
4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of a suitable solvent.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
5. Chromatographic Conditions
-
Mobile Phase: A suitable mixture of aqueous buffer (e.g., water with 0.1% formic acid) and organic solvent (e.g., acetonitrile). An isocratic or gradient elution can be used.
-
Flow Rate: e.g., 1.0 mL/min
-
Injection Volume: e.g., 20 µL
-
Column Temperature: e.g., 30 °C
-
UV Detection Wavelength: Determined by acquiring the UV spectrum of m-Tyramine (typically around 275 nm).
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Signaling Pathway of m-Tyramine
m-Tyramine is an endogenous trace amine that can act as a neuromodulator, primarily interacting with adrenergic and dopaminergic receptors.[1][2][3][4] This can lead to downstream effects on various cellular processes.
Caption: Simplified signaling pathway of m-Tyramine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of octopamine and tyramine traces in dietary supplements and phytoextracts by high performance liquid chromatography after derivatization with 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of tyramine and tryptamine and their precursor amino acids by micellar liquid chromatography and pulsed amperometric detection in wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of tyramine in cheese by LC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple and sensitive analysis of histamine and tyramine in Japanese soy sauces and their intermediates using the stable isotope dilution HILIC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Rapid, Simple, and Cheap Methods to Determine Tyramine in Fermented Beverages and Culture Medium | American Journal of Enology and Viticulture [ajevonline.org]
Safety Operating Guide
Proper Disposal of m-Tyramine Hydrobromide: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of m-Tyramine hydrobromide is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a halogenated organic compound, it requires specific handling procedures to mitigate potential hazards to human health and the environment. This guide provides a comprehensive, step-by-step plan for its safe disposal.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] It may also cause sensitization upon skin contact.[1] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Containerization
Proper segregation of chemical waste is a critical first step in the disposal process. Due to its bromine content, this compound is categorized as a halogenated organic waste.
Key Segregation Practices:
-
Do not mix halogenated waste with non-halogenated waste streams.[4][5]
-
Do not mix with other incompatible waste types such as acids, bases, or oxidizers.[4][6]
-
Keep waste containers for halogenated compounds separate from those containing heavy metals, pesticides, or cyanides.[6]
All waste, including the pure compound, contaminated materials, and spill cleanup debris, must be collected in designated hazardous waste containers.
| Waste Type | Container Specification | Labeling Requirements |
| Solid this compound | Labeled, sealed, and chemically compatible plastic or glass container.[4] | Must include: "Hazardous Waste," the full chemical name "this compound," and the concentration. Do not use abbreviations.[7] |
| Contaminated Materials (e.g., gloves, bench paper, weighing boats) | Labeled, sealed plastic bag or a dedicated container for solid hazardous waste.[4] | Must be labeled as "Hazardous Waste" with the name of the contaminating chemical (this compound). |
| Spill Cleanup Materials (e.g., absorbent pads, vermiculite) | Labeled, sealed, and chemically compatible container for solid hazardous waste.[7] | Must be labeled as "Hazardous Waste" and list all chemical contaminants. |
Step-by-Step Disposal Protocol
-
Container Preparation: Select a suitable, non-reactive waste container with a secure, threaded cap.[7] Before adding any waste, affix a "Hazardous Waste" tag, which is often available from your institution's Environmental Health and Safety (EHS) department.[6]
-
Waste Collection:
-
For pure or expired solid this compound, carefully transfer the material into the designated "Halogenated Organic Solids" waste container.
-
For disposable items like gloves or bench paper that are contaminated, place them in a separate, clearly marked container for solid hazardous waste.[4]
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when actively adding waste.[4][7] This prevents the release of vapors and protects against spills.
-
Fill containers to no more than 90% of their total capacity to allow for expansion and prevent overfilling.[5]
-
Store the container in a designated and well-ventilated Satellite Accumulation Area (SAA) within the laboratory.[5][6] The container should be kept in secondary containment to mitigate potential leaks.
-
-
Disposal Request: Once the container is full or has been stored for the maximum allowed time (often around 3 months), arrange for its collection through your institution's EHS department by completing a chemical waste collection request form.[5][6]
-
Final Disposal Method: The collected halogenated waste will be managed by an approved waste disposal company. The standard and required final step for this type of chemical waste is high-temperature incineration to ensure complete destruction and prevent environmental contamination.[8]
Emergency Spill Procedures
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[4]
-
Don PPE: Wear appropriate PPE, including a lab coat, gloves, and eye protection. For larger spills, respiratory protection may be necessary.[4]
-
Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to contain the spill.[4] Do not use combustible materials like paper towels for absorption.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][7]
-
Decontamination: Clean the spill area with soap and water or another suitable solvent as recommended by your EHS department. All materials used for decontamination must also be collected as hazardous waste.[4]
-
Disposal: Seal and label the container with all collected spill materials and request a pickup from EHS.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. benchchem.com [benchchem.com]
- 5. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. health.qld.gov.au [health.qld.gov.au]
Personal protective equipment for handling m-Tyramine hydrobromide
Essential Safety and Handling Guide for m-Tyramine Hydrobromide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a crucial compound in neurological research. By adhering to these procedural steps, you can minimize risks and ensure a safe laboratory environment.
Hazard Assessment and GHS Classification
GHS Hazard Statements:
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure | Nitrile or neoprene gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | N95/FFP2 respirator or higher, depending on quantity and dustiness | Lab coat |
| Solution Preparation | Chemical fume hood | Nitrile or neoprene gloves | Chemical splash goggles or face shield | As needed, based on volatility and concentration | Lab coat |
| In-vivo/In-vitro Experiments | Biosafety cabinet or chemical fume hood | Nitrile gloves | Safety glasses with side shields | Not generally required if handled in a ventilated enclosure | Lab coat |
Operational and Disposal Plans
Storage and Handling
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[4][5] Keep the container tightly sealed. For long-term storage, refer to the supplier's recommendations, which are typically -20°C for up to one month or -80°C for up to six months for solutions.[6]
-
Handling: Avoid all personal contact, including inhalation of dust.[5] Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust during handling.[5] Wash hands thoroughly after handling. Eating, drinking, and smoking are strictly prohibited in the laboratory.[7]
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including a respirator, before re-entering the spill area.
-
Containment:
-
Solid Spills: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to avoid raising dust.[8]
-
Liquid Spills: Absorb the spill with an inert material.
-
-
Cleanup: Carefully sweep or scoop the contained material into a suitable, labeled waste container. Use a HEPA-filtered vacuum for final cleanup if available.[5]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, leak-proof container. Do not pour down the drain.[3]
-
Contaminated Materials: All consumables, such as gloves, pipette tips, and paper towels, that have come into contact with the chemical should be disposed of as hazardous waste.[]
Contact your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Experimental Protocols
While specific experimental protocols will vary, the following provides a general framework for preparing solutions of this compound for in-vitro and in-vivo studies, based on supplier information.
Preparation of Stock Solutions
-
DMSO: this compound is soluble in DMSO.[10] For example, a 125 mg/mL stock solution can be prepared, though ultrasonic assistance may be needed.[10]
-
Aqueous Solutions: For saline solutions, dissolve 0.9 g of sodium chloride in deionized water to make a 100 mL solution.[6]
Preparation of Working Solutions for In-Vivo Studies
The following table outlines example protocols for preparing working solutions for animal studies. Always start with a concentrated stock solution in a suitable solvent like DMSO.
| Formulation | Protocol | Final Concentration |
| Saline with SBE-β-CD | Add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline. Mix well. | ≥ 2.08 mg/mL |
| Corn Oil | Add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of corn oil. Mix well. | ≥ 2.08 mg/mL |
| PEG300/Tween-80/Saline | To 100 µL of a 20.8 mg/mL DMSO stock solution, add 400 µL PEG300 and mix. Then add 50 µL Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL. | ≥ 2.08 mg/mL |
Note: The saturation of this compound in these formulations is unknown. These protocols yield a clear solution at the specified concentration.[6]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
